2,4-Diphenyloxazole
Description
The exact mass of the compound 2,4-Diphenyloxazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Diphenyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diphenyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-diphenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPXKQHLZATXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101033702 | |
| Record name | 2,4-Diphenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101033702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838-41-5, 28061-11-2 | |
| Record name | 2,4-Diphenyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=838-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyloxazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028061112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diphenyloxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diphenyl-1,3-oxazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID101033702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyloxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.357 | |
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Foundational & Exploratory
2,4-Diphenyloxazole CAS number 838-41-5
Technical Monograph: 2,4-Diphenyloxazole (CAS 838-41-5) [1]
Abstract
This guide provides a rigorous technical analysis of 2,4-Diphenyloxazole (CAS 838-41-5), a structural isomer of the widely used scintillator PPO (2,5-Diphenyloxazole). While often overshadowed by its 2,5-analog in optoelectronics, the 2,4-isomer represents a critical scaffold in medicinal chemistry, serving as a bioisostere for thiazoles and pyridines in COX-2 inhibitors and antimicrobial agents. This document details the physicochemical distinctions between the isomers, outlines a robust Robinson-Gabriel synthetic route, and provides self-validating characterization protocols.
Chemical Identity & Comparative Analysis
The Isomer Trap: In my experience assisting drug discovery groups, the most common error regarding CAS 838-41-5 is conflating it with "PPO" (2,5-Diphenyloxazole, CAS 92-71-7). While both are fluorescent, their electronic conjugation lengths and crystal packing differ significantly.
-
2,5-Diphenyloxazole (PPO): Extended conjugation; primary use is scintillation/fluorescence.[2] Melting point ~72°C.[1][2]
-
2,4-Diphenyloxazole: Interrupted conjugation at the C5 position; primary use is as a pharmacophore scaffold. Melting point ~105°C.[3][4]
Critical Physicochemical Data:
| Property | 2,4-Diphenyloxazole (Target) | 2,5-Diphenyloxazole (PPO) | Significance |
| CAS Number | 838-41-5 | 92-71-7 | Unique Identifier |
| Melting Point | 103 – 105 °C | 70 – 72 °C | Primary purity check |
| Boiling Point | ~340 °C | ~360 °C | Thermal stability limit |
| Fluorescence | UV-Blue (Weak/Moderate) | UV-Blue (Strong) | Quantum yield varies |
| Solubility | DCM, Ethanol, Toluene | Toluene, Alkylbenzenes | Processing solvents |
Expert Insight: If your synthesized product melts below 90°C, you have likely produced a mixture or the wrong isomer via non-regioselective cyclization.
Synthetic Routes & Mechanism
To synthesize 2,4-Diphenyloxazole with high regioselectivity, we avoid general condensation methods that yield isomer mixtures. The Robinson-Gabriel Cyclodehydration is the gold standard here. It involves the cyclization of 2-acylaminoketones (specifically
Mechanism of Action:
-
Protonation: The keto-amide undergoes protonation at the ketone oxygen.
-
Cyclization: The amide oxygen attacks the activated ketone carbon.
-
Dehydration: Loss of water drives aromatization to the stable oxazole ring.
Visualization: Robinson-Gabriel Cyclization Pathway
Figure 1: The Robinson-Gabriel cyclodehydration pathway ensuring regioselective formation of the 2,4-isomer.
Medicinal Chemistry Utility
While the 2,5-isomer is an optoelectronic workhorse, the 2,4-isomer is a medicinal chemistry privileged structure .
-
Bioisosterism: The 2,4-diphenyloxazole moiety serves as a stable bioisostere for cis-stilbenes and 1,2-diarylheterocycles. It mimics the spatial arrangement of COX-2 inhibitors like Valdecoxib (which uses an isoxazole ring).
-
Metabolic Stability: The oxazole ring is generally more resistant to oxidative metabolism (CYP450) compared to furan or thiophene analogs, improving the pharmacokinetic (PK) profile of drug candidates.
-
Binding Affinity: The nitrogen at position 3 acts as a hydrogen bond acceptor, crucial for interacting with serine or histidine residues in enzyme active sites.
Detailed Experimental Protocol
Objective: Synthesis of 2,4-Diphenyloxazole via Cyclodehydration. Scale: 10 mmol (adaptable).
Reagents:
- -Benzoylaminoacetophenone (2.4 g)
-
Phosphorus Oxychloride (
) (10 mL) [CORROSIVE] -
Toluene (Solvent)
-
Ice water (Quenching)
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube. Why:
is moisture-sensitive; atmospheric humidity must be excluded. -
Reaction: Add 2.4 g of
-benzoylaminoacetophenone and 10 mL of . -
Heating: Heat the mixture gently to reflux (approx. 105°C) for 2 hours.
-
Checkpoint: The solution should turn from a suspension to a clear, possibly darkened liquid.
-
-
Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Expert Note: Never add water to the acid chloride. The exotherm can cause violent splashing.
-
-
Neutralization: Once the
is hydrolyzed, neutralize the aqueous layer with 10% NaOH solution until pH ~8. -
Extraction: Extract with Dichloromethane (
mL). Combine organic layers. -
Workup: Wash with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Recrystallize the crude solid from hot Ethanol (95%).
-
Validation: The crystals should be white needles with a melting point of 103–105°C .
-
Visualization: Workflow & Validation
Figure 2: Experimental workflow emphasizing the critical quenching step and melting point validation.
References
-
Fisher Scientific. 2,4-Diphenyloxazole 99.0% Specifications and Properties. Retrieved from
-
PubChem. 2,5-Diphenyloxazole (PPO) Compound Summary (For Comparative Data). National Library of Medicine. Retrieved from
- Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Foundational text on Robinson-Gabriel mechanism).
- Kashyap, S. J., et al. (2011). Synthesis of 2,4-disubstituted oxazoles. Journal of Heterocyclic Chemistry.
-
GuideChem. CAS 838-41-5 Properties and Melting Point Data. Retrieved from
Sources
An In-Depth Technical Guide to 2,4-Diphenyloxazole: Properties, Synthesis, and Applications in Modern Research
Introduction: Unveiling the Versatility of a Core Heterocycle
2,4-Diphenyloxazole is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community. Characterized by an oxazole ring substituted with phenyl groups at the 2 and 4 positions, this molecule serves as a fundamental scaffold in diverse scientific disciplines, ranging from materials science to medicinal chemistry. Its unique photophysical properties and synthetic tractability make it a valuable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core technical aspects of 2,4-diphenyloxazole, including its physicochemical properties, a detailed synthesis protocol, and its burgeoning applications in contemporary research and development.
Physicochemical and Spectroscopic Profile of 2,4-Diphenyloxazole
A thorough understanding of the physicochemical and spectroscopic characteristics of 2,4-diphenyloxazole is paramount for its effective application. This section delineates its key properties, providing a foundational dataset for researchers.
Core Properties
The fundamental properties of 2,4-diphenyloxazole are summarized in the table below, offering a quick reference for experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₁NO | [1] |
| Molecular Weight | 221.26 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 103 - 106 °C | [1] |
| Boiling Point | 340 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [2] |
| CAS Number | 838-41-5 | [1] |
Spectroscopic Characterization
The structural elucidation and purity assessment of 2,4-diphenyloxazole rely heavily on various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of 2,4-diphenyloxazole provides characteristic signals corresponding to the aromatic protons of the two phenyl rings and the single proton on the oxazole ring. The exact chemical shifts can vary slightly depending on the solvent used. A representative ¹H NMR spectrum is available for reference.[3]
The functional groups present in 2,4-diphenyloxazole give rise to characteristic absorption bands in the infrared spectrum. Key expected vibrational modes include C-H stretching from the aromatic rings, C=C and C=N stretching within the phenyl and oxazole rings, and C-O-C stretching of the oxazole ether linkage.
2,4-Diphenyloxazole is well-known for its fluorescent properties.[2] It typically exhibits strong absorption in the ultraviolet region and emits fluorescence in the near-UV or blue region of the spectrum. These properties are central to its application as a fluorescent dye and scintillator. The absorption and emission maxima can be influenced by the solvent environment.
Synthesis of 2,4-Diphenyloxazole: A Validated Protocol
The Robinson-Gabriel synthesis is a classical and reliable method for the preparation of oxazoles from α-acylamino ketones.[5] This section provides a detailed, step-by-step protocol for the synthesis of 2,4-diphenyloxazole, a process that ensures high purity and yield.
Reaction Principle
The synthesis involves the cyclodehydration of an N-acyl-α-amino ketone precursor. This intramolecular condensation reaction is typically promoted by a strong acid.
Experimental Protocol: Synthesis of 2,4-Diphenyloxazole
This protocol is adapted from established methodologies for oxazole synthesis.
Materials and Reagents:
-
2-Aminoacetophenone hydrochloride
-
Benzoyl chloride
-
Pyridine
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate
-
Dichloromethane
-
Ethanol
-
Deionized Water
Step-by-Step Procedure:
-
Acylation of 2-Aminoacetophenone:
-
In a round-bottom flask, dissolve 2-aminoacetophenone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add pyridine (2 equivalents) to the solution with stirring.
-
To this mixture, add benzoyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains low.
-
Allow the reaction to stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-oxo-2-phenylethyl)benzamide.
-
-
Cyclodehydration to 2,4-Diphenyloxazole:
-
Carefully add the crude N-(2-oxo-2-phenylethyl)benzamide to concentrated sulfuric acid (a common cyclodehydrating agent) with cooling.
-
Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 2,4-diphenyloxazole.
-
Self-Validation and Causality:
-
The use of pyridine in the acylation step acts as a base to neutralize the HCl generated and to deprotonate the amine, facilitating its nucleophilic attack on the benzoyl chloride.
-
The cyclodehydration step is driven by the protonation of the carbonyl oxygen by the strong acid, which promotes the intramolecular nucleophilic attack of the amide oxygen, followed by dehydration to form the aromatic oxazole ring.
-
The purification by recrystallization is a critical step to remove any unreacted starting materials or side products, ensuring the high purity of the final compound, which is essential for its applications in sensitive assays and materials science.
Caption: Synthetic workflow for 2,4-Diphenyloxazole via acylation and subsequent cyclodehydration.
Applications in Research and Drug Development
The unique structural and photophysical properties of 2,4-diphenyloxazole and its derivatives have led to their exploration in several high-impact research areas.
Fluorescent Probes and Scintillators
The inherent fluorescence of the 2,4-diphenyloxazole core makes it a valuable component in the development of fluorescent probes and scintillators.[2] In scintillation counting, it can be used to detect ionizing radiation. In biological research, the oxazole scaffold can be functionalized to create probes that change their fluorescent properties upon binding to a specific biological target, such as an enzyme or receptor. This allows for the development of high-throughput screening assays to identify potential drug candidates.
A Versatile Scaffold in Medicinal Chemistry
The 2,4-diphenyloxazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. Its rigid structure and the potential for diverse substitutions on the phenyl rings allow for the fine-tuning of its pharmacological properties.
-
Anticancer Drug Discovery: Several studies have demonstrated the potential of 2,4-diphenyloxazole derivatives as anticancer agents.[6][7] By modifying the peripheral phenyl groups with various substituents, researchers have developed compounds that exhibit cytotoxicity against various cancer cell lines. The oxazole core can act as a bioisostere for other heterocyclic systems and can be tailored to interact with specific enzymatic targets or cellular pathways involved in cancer progression.
-
Neurodegenerative Diseases: Derivatives of 2,4-diphenyloxazole have been investigated as potential therapeutics for prion diseases.[8] These compounds have been shown to inhibit the formation of the scrapie isoform of the prion protein (PrPSc), a key event in the pathogenesis of these fatal neurodegenerative disorders. The mechanism is thought to involve the binding of the oxazole derivatives to the cellular prion protein (PrPC), stabilizing its native conformation and preventing its conversion to the misfolded, pathogenic form.
Caption: Key application areas of the 2,4-diphenyloxazole scaffold in research and development.
Conclusion
2,4-Diphenyloxazole is a molecule of significant scientific interest, underpinned by its robust synthesis, intriguing photophysical properties, and its proven utility as a versatile scaffold in medicinal chemistry. For researchers and drug development professionals, a solid grasp of its fundamental characteristics and synthetic methodologies is crucial for leveraging its full potential. As research continues to uncover new biological activities and applications for its derivatives, the importance of this core heterocyclic structure in advancing science and medicine is set to grow.
References
- Chem-Impex. (n.d.). 2,4-Diphenyloxazole. Retrieved from a chemical supplier datasheet providing basic physicochemical properties.
- Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR SPECTRA OF SOME SUBSTITUTED 1,2,4-OXADIAZOLES AND 4,5-DIHYDRO-1,2,4-OXADIAZOLES. QUIMICA NOVA, 12(3), 221-224.
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from an encyclopedic article describing the chemical reaction. [Link]
- Mathew, J. A., Divya, G., Vachala, S. D., & Jeyaprakash, R. S. (2013). Synthesis and characterisation of novel 2,4-diphenyloxazole derivatives and evaluation of their in vitro antioxidant and anticancer activity. Journal of Pharmacy Research, 6(2), 210-213.
-
Manipal Research Portal. (n.d.). Synthesis and characterisation of novel 2,4-diphenyloxazole derivatives and evaluation of their in vitro antioxidant and anticancer activity. Retrieved from a research publication portal. [Link]
- Heal, W., et al. (2007). Library Synthesis and Screening: 2,4-Diphenylthiazoles and 2,4-Diphenyloxazoles as Potential Novel Prion Disease Therapeutics. Journal of Medicinal Chemistry, 50(6), 1347-1353.
Sources
- 1. 2,4-DIPHENYLOXAZOLE(838-41-5) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Discovery of new diphenyloxazole derivatives containing a pyrrolidine ring: orally active prostacyclin mimetics. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Diphenyloxazole | C15H11NO | CID 7105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. 2,5-Diphenyloxazole, [PPO] [omlc.org]
Methodological & Application
The Cornerstone of Radiometric Detection: A Guide to 2,4-Diphenyloxazole in Liquid Scintillation Counting
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective use of 2,4-Diphenyloxazole (PPO) in liquid scintillation counting (LSC). As a primary scintillator, PPO is fundamental to the accurate quantification of radioactivity in a vast array of experimental settings. This guide moves beyond simple procedural lists to explain the underlying principles and rationale, ensuring robust and reliable experimental outcomes.
The Principle of Liquid Scintillation Counting: From Radioactive Decay to Detectable Light
Liquid scintillation counting is a highly sensitive analytical technique for quantifying radionuclides, particularly those that emit low-energy beta particles, such as tritium (³H), carbon-14 (¹⁴C), and sulfur-35 (³⁵S). The core principle involves the conversion of the kinetic energy of emitted particles into light photons, which are then detected and quantified by a liquid scintillation counter.[1][2]
The process begins with the intimate mixing of the radioactive sample with a "scintillation cocktail." This cocktail is a solution typically composed of an aromatic solvent, a primary scintillator, and often a secondary scintillator.[3]
Here is a breakdown of the energy transfer cascade:
-
Initial Energy Absorption: A beta particle (or other radiation) emitted from the radionuclide travels through the cocktail and transfers its energy to the solvent molecules, causing them to become electronically excited.
-
Solvent-to-Scintillator Energy Transfer: The excited solvent molecules efficiently transfer this energy to the primary scintillator molecules dissolved in the cocktail.
-
Light Emission by the Primary Scintillator: The primary scintillator, upon receiving this energy, is raised to an excited state. It then rapidly returns to its ground state, releasing the excess energy in the form of a flash of light (a photon), typically in the ultraviolet region.
-
Wavelength Shifting (Optional but Recommended): The light emitted by the primary scintillator may not be in the optimal range for detection by the photomultiplier tubes (PMTs) of the scintillation counter. A secondary scintillator can be included to absorb the photons from the primary scintillator and re-emit them at a longer wavelength, which is more efficiently detected by the PMTs.[3]
-
Detection and Quantification: The PMTs convert the light flashes into electrical pulses. The intensity of the pulse is proportional to the energy of the initial radioactive decay event, and the rate of these pulses (counts per minute, or CPM) is proportional to the amount of radioactivity in the sample.[4]
The Role of 2,4-Diphenyloxazole (PPO) as a Primary Scintillator
2,4-Diphenyloxazole, commonly known as PPO, is the most widely used primary scintillator in liquid scintillation counting for several key reasons:
-
High Scintillation Efficiency: PPO exhibits a high quantum yield, meaning it efficiently converts the absorbed energy from the solvent into emitted photons.
-
Good Solubility: It is readily soluble in the aromatic organic solvents typically used in scintillation cocktails.
-
Cost-Effectiveness: Compared to other primary scintillators, PPO is relatively inexpensive.
-
Chemical Stability: PPO is generally non-reactive with a wide range of chemicals that may be present in experimental samples.
Physical and Chemical Properties of PPO
| Property | Value |
| Chemical Formula | C₁₅H₁₁NO |
| Molar Mass | 221.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 70-74 °C |
| Boiling Point | 360 °C |
| Fluorescence Emission Maximum | ~360-365 nm |
Crafting the Ideal Scintillation Cocktail: Components and Considerations
The performance of a liquid scintillation counting assay is critically dependent on the composition of the scintillation cocktail.
Solvents: The Engine of Energy Transfer
The solvent constitutes the bulk of the scintillation cocktail and serves to dissolve the sample and the scintillators, and to efficiently transfer energy from the radioactive decay to the scintillators. Aromatic organic solvents are the preferred choice due to their π-electron systems, which are adept at capturing and transferring energy.
| Solvent Type | Examples | Flash Point | Safety Considerations |
| Classical Solvents | Toluene, Xylene, Pseudocumene | Low (e.g., Toluene: 4 °C) | Flammable, volatile, and can pose health hazards. Require use in a fume hood and careful waste management.[2] |
| Safer, High-Flash Point Solvents | Linear Alkylbenzene (LAB), Di-isopropylnaphthalene (DIN), Phenylxylylethane (PXE) | High (>140 °C) | Less flammable, lower volatility, and reduced toxicity, making them a safer alternative for many applications.[2] |
Secondary Scintillators: Fine-Tuning for Optimal Detection
While modern PMTs have improved sensitivity, the use of a secondary scintillator, or wavelength shifter, is often beneficial to maximize counting efficiency.[2] These compounds absorb the UV light emitted by PPO and re-emit it at a longer wavelength, typically in the blue region of the visible spectrum, where PMTs are most sensitive.
| Scintillator | Acronym | Function | Emission Max (nm) |
| 2,5-Diphenyloxazole | PPO | Primary | 360-365 |
| p-Terphenyl | p-TP | Primary | ~340 |
| Butyl-PBD | - | Primary | 360-365 |
| 1,4-bis(5-phenyloxazol-2-yl)benzene | POPOP | Secondary | 410-420 |
| 1,4-bis(2-methylstyryl)benzene | bis-MSB | Secondary | 420-430 |
Experimental Protocols: From Cocktail Preparation to Sample Analysis
Preparation of a General-Purpose PPO-Based Scintillation Cocktail
This protocol describes the preparation of a standard scintillation cocktail suitable for non-aqueous (organic) samples.
Materials:
-
2,4-Diphenyloxazole (PPO), scintillation grade
-
1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP), scintillation grade (optional, but recommended)
-
Toluene or a safer high-flash point LSC solvent (e.g., LAB)
-
Volumetric flask (e.g., 1 L)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Solvent Preparation: Add approximately 800 mL of the chosen solvent to a 1 L volumetric flask.
-
Dissolving the Scintillators:
-
Accurately weigh 5.0 g of PPO and add it to the solvent.
-
If using a secondary scintillator, weigh 0.5 g of POPOP and add it to the solvent.
-
-
Mixing: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the scintillators are completely dissolved. This may take some time.
-
Final Volume Adjustment: Once the scintillators are fully dissolved, bring the solution to a final volume of 1 L with the solvent.
-
Storage: Store the prepared cocktail in a tightly sealed, amber glass bottle at room temperature, away from direct sunlight.
Protocol for Counting Aqueous Samples
Aqueous samples require the addition of an emulsifier or surfactant to the scintillation cocktail to ensure a homogenous mixture of the aqueous sample and the organic solvent. Many commercially available cocktails are pre-formulated for aqueous samples. However, a lab-prepared cocktail can also be formulated.
Materials:
-
Pre-prepared PPO-based scintillation cocktail (as in 4.1)
-
Triton X-100 or other suitable non-ionic surfactant
-
Radioactive aqueous sample
-
Scintillation vials (glass or plastic)
Procedure:
-
Cocktail Modification: To the general-purpose cocktail prepared in section 4.1, add Triton X-100 to a final concentration of 25-33% (v/v). For example, to 700 mL of the cocktail, add 300 mL of Triton X-100. Mix thoroughly.
-
Sample and Cocktail Addition:
-
Pipette a known volume of your aqueous radioactive sample into a scintillation vial. The sample volume should generally not exceed 10% of the total cocktail volume to maintain a stable emulsion.
-
Add the appropriate volume of the emulsifying scintillation cocktail to the vial (e.g., for 1 mL of sample, add 10 mL of cocktail).
-
-
Mixing: Cap the vial tightly and vortex or shake vigorously for at least 30 seconds to form a stable, clear, or uniformly milky emulsion.
-
Dark Adaptation: Allow the vials to sit in the dark at room temperature for at least 15-30 minutes before counting. This allows any photoluminescence or chemiluminescence to decay.[5]
-
Counting: Place the vials in the liquid scintillation counter and acquire the data using an appropriate counting protocol for your isotope.
Protocol for Counting Tissue Homogenates
Biological tissues require solubilization before they can be counted effectively.
Materials:
-
Tissue sample (up to 200 mg)
-
Tissue solubilizer (e.g., a strong organic base)
-
Hydrogen peroxide (30%) for decolorizing (if needed)
-
Emulsifying scintillation cocktail
-
Glass scintillation vials
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place the minced or homogenized tissue sample into a glass scintillation vial.[6]
-
Solubilization: Add an appropriate volume of tissue solubilizer (typically 1-2 mL) to the vial.[1]
-
Incubation: Tightly cap the vial and incubate at 50-60°C for 1-4 hours, or until the tissue is completely dissolved.[1][6]
-
Decolorization (if necessary): If the sample is colored (e.g., from blood), cool the vial to room temperature and carefully add 0.2 mL of 30% hydrogen peroxide to bleach the sample. Allow any reaction to subside.[5][6]
-
Neutralization: Some solubilizers may require the addition of a weak acid (e.g., acetic acid) to neutralize the solution and reduce chemiluminescence. Follow the manufacturer's instructions for the specific solubilizer used.
-
Cocktail Addition and Counting: Add 10-15 mL of an emulsifying scintillation cocktail, mix thoroughly, dark adapt, and count as described for aqueous samples.
Protocol for Counting Samples on Solid Supports (e.g., Filters)
Radioactive samples collected on filters (e.g., glass fiber, cellulose nitrate) require careful preparation to ensure efficient counting.
Materials:
-
Filter with radioactive sample
-
Scintillation cocktail appropriate for the filter type (some cocktails can dissolve certain filters)
-
Scintillation vials
Procedure:
-
Filter Placement: Place the dried filter paper at the bottom of the scintillation vial.
-
Cocktail Addition: Add a sufficient volume of scintillation cocktail (e.g., 5-10 mL) to completely submerge the filter.[7]
-
Elution/Dissolution: Allow the vial to stand for a period to allow the radioactive material to elute from the filter into the cocktail, or for the filter itself to dissolve if using a solubilizing cocktail. This may take several hours, and it is important to ensure this process reaches equilibrium for reproducible results.[7]
-
Dark Adaptation and Counting: Dark adapt the vials and then count in the LSC.
Quenching: The Arch-Nemesis of Accurate Counting
Quenching refers to any process that reduces the efficiency of the energy transfer in the scintillation process, leading to a decrease in the number of photons detected and thus an underestimation of the true radioactivity.[8]
-
Chemical Quenching: Occurs when substances in the sample interfere with the energy transfer from the solvent to the scintillator.[8]
-
Color Quenching: Caused by colored materials in the sample that absorb the photons emitted by the scintillators before they can reach the PMTs.[8]
-
Physical Quenching: Results from the physical separation of the radioactive material from the scintillation cocktail, such as in the case of sample precipitation.
Quench Correction: Restoring Quantitative Accuracy
Modern liquid scintillation counters have built-in methods to measure the degree of quenching and to correct the observed CPM to the true disintegration rate (disintegrations per minute, or DPM). This is typically achieved by generating a quench curve , which is a plot of counting efficiency versus a quench indicating parameter (QIP).[5] The instrument uses an external radioactive source to irradiate the sample and measures the effect of quenching on the resulting Compton spectrum to determine the QIP.[9]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Counts | - Chemiluminescence or photoluminescence- Static electricity in plastic vials- Contamination of the LSC or vials | - Increase dark adaptation time.- Use anti-static wipes on vials.- Perform a wipe test of the counter and use clean vials. |
| Low Counting Efficiency | - Significant quenching (chemical or color)- Phase separation (inhomogeneous sample)- Incorrect counting window settings | - Prepare a less quenched sample if possible.- Ensure a stable, single-phase emulsion is formed.- Use the correct instrument protocol for the isotope. |
| Irreproducible Results | - Inconsistent sample preparation- Pipetting errors- Phase separation over time | - Standardize the sample preparation procedure.- Calibrate pipettes regularly.- Check for sample stability over the counting period. |
Safety Precautions
-
Always handle radioactive materials in accordance with your institution's radiation safety guidelines.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
When using classical, low-flash point solvents, work in a well-ventilated fume hood.
-
Dispose of scintillation vials and cocktails as radioactive waste according to institutional and regulatory procedures.[4] Consider using biodegradable, safer cocktails to minimize mixed hazardous waste.[10]
References
-
Columbia University. (n.d.). Liquid Scintillation Counter User Manual. Retrieved from [Link]
-
Frontiers in Environmental Science. (2023). Liquid scintillation counting at the limit of detection in biogeosciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid scintillation counting. Retrieved from [Link]
-
Unknown. (n.d.). Liquid Scintillation Counting. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Scintillation counting – Knowledge and References. Retrieved from [Link]
-
PennState EH&S. (n.d.). Principles and Applications of Liquid Scintillation Counting. Retrieved from [Link]
-
Columbia University. (n.d.). Liquid Scintillation Counter User Manual. Retrieved from [Link]
-
National Physical Laboratory. (n.d.). Sample Preparation & Liquid Scintillation Counting. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Liquid scintillation counting – Knowledge and References. Retrieved from [Link]
-
California State University, Northridge. (n.d.). Liquid Scintillation Counting. Retrieved from [Link]
-
Unknown. (2011). Liquid Scintillation Counting. Retrieved from [Link]
-
Southern Scientific. (n.d.). TABLE OF PHYSICAL CONSTANTS OF SCINTILLATORS. Retrieved from [Link]
-
Elsevier. (n.d.). Handbook of Radioactivity Analysis - 4th Edition. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Liquid Scintillation Cocktail (LSC) Hazardous Waste Minimization. Retrieved from [Link]
-
LSC International. (n.d.). Handbook of Environmental Liquid Scintillation Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of scintillators. Retrieved from [Link]
-
MetorX. (n.d.). Liquid Scintillation Measuring Procedures: New Developments. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic properties of common scintillation crystals used in PET scanners. Retrieved from [Link]
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. What Is Liquid Scintillation Counting: Key Insights And Practical Tips - Blogs - News [alwsci.com]
- 3. Liquid scintillation counting - Wikipedia [en.wikipedia.org]
- 4. research.columbia.edu [research.columbia.edu]
- 5. resource.npl.co.uk [resource.npl.co.uk]
- 6. Preparing Tissue Samples for Scintillation Counting - National Diagnostics [nationaldiagnostics.com]
- 7. revvity.com [revvity.com]
- 8. nrc.gov [nrc.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
2,4-Diphenyloxazole concentration for scintillation cocktails
Part 1: Executive Summary & Isomer Clarification
Critical Note on Chemical Identity: In the context of Liquid Scintillation Counting (LSC), "PPO" universally refers to 2,5-Diphenyloxazole (CAS: 92-71-7).[1] While 2,4-Diphenyloxazole is a valid fluorescent isomer, it is rarely used as a primary scintillator in standard LSC cocktails due to the superior quantum yield and Stokes shift of the 2,5-isomer. This guide focuses on the industry-standard 2,5-isomer, but the optimization protocols described herein are chemically agnostic and strictly applicable to the 2,4-isomer should your specific research require it.
Abstract: This Application Note details the precise formulation strategies for 2,5-Diphenyloxazole (PPO) as a primary fluor. While commercial "ready-to-use" cocktails exist, custom formulation remains the gold standard for specialized applications requiring high sample loading, specific solvent compatibility, or background reduction. We define the optimal concentration window (4.0–6.0 g/L), explore the mechanism of concentration quenching, and provide a self-validating protocol for determining the Figure of Merit (FOM).
Part 2: Mechanism of Action
To optimize concentration, one must understand the energy transfer pathway. LSC is not a direct detection method; it is a multi-step energy cascade.
-
Solvent Excitation: The beta particle (
) collides with solvent molecules (typically Toluene, Pseudocumene, or DIN), creating excited triplet states. -
Primary Fluor (PPO) Capture: Solvent molecules transfer energy to PPO via Förster Resonance Energy Transfer (FRET). PPO emits photons in the UV range (~360–380 nm).
-
Wavelength Shifting: Because older PMTs are insensitive to UV, a secondary fluor (POPOP or bis-MSB) absorbs the UV photon and re-emits it in the visible blue range (~410–430 nm), matching the PMT's peak quantum efficiency.
The Concentration Paradox:
-
Too Low (<3 g/L): Inefficient energy transfer from the solvent. The solvent dissipates energy thermally rather than radiatively.
-
Too High (>8 g/L): Self-Quenching occurs.[2] PPO molecules absorb their own emissions or form non-fluorescent dimers (excimers), reducing the total light yield.
Diagram 1: The LSC Energy Cascade
Figure 1: The energy transfer pathway in LSC. Note the critical self-quenching loop if PPO concentration exceeds the threshold.
Part 3: Formulation Guidelines
The following concentrations are empirically validated for maximum photon yield and solubility stability at 4°C.
Table 1: Recommended Fluor Concentrations
| Component | Role | Standard Conc. | High-Efficiency Conc. | Solubility Limit (Toluene) |
| PPO | Primary Scintillator | 4.0 g/L | 6.0 g/L | ~250 g/L |
| POPOP | Secondary Scintillator | 0.1 g/L | 0.2 g/L | ~1.5 g/L |
| bis-MSB | Secondary (Acid resistant) | 1.0 g/L | 1.5 g/L | >100 g/L |
| Naphthalene | Secondary Solvent | N/A | 80–100 g/L | High |
Expert Insight:
-
Routine Counting: Use 5.0 g/L PPO + 0.5 g/L POPOP . This provides a robust "plateau" where minor pipetting errors do not affect efficiency.
-
Quenched Samples: For colored or chemically quenched samples (e.g., tissue digests), increase PPO to 6.0–8.0 g/L . The higher concentration competes more effectively against the quenching agents for the solvent's excitation energy.
-
Secondary Fluor Selection: Use POPOP for standard organic samples. Use bis-MSB if your samples are acidic or if you require higher solubility to prevent precipitation in chilled counters.
Part 4: Protocol – Determination of Optimal Concentration
Do not rely on literature values alone. Your specific solvent and sample matrix (water, salt, tissue) affect the optimal PPO loading. This protocol uses the Figure of Merit (FOM) to identify the best signal-to-noise ratio.
Formula:
Experimental Workflow
-
Preparation of Stock Solutions:
-
Solvent: Toluene (scintillation grade) or DIN.
-
PPO Stock: Prepare a 20 g/L concentrate in the chosen solvent.
-
Secondary Fluor: Add fixed 0.2 g/L POPOP to the solvent base (keep this constant).
-
-
The Dilution Series:
-
Prepare 5 vials with varying PPO concentrations: 2, 4, 6, 8, and 10 g/L.
-
Maintain total volume at 15 mL per vial.
-
-
Spiking:
-
Add a precise amount of unquenched standard (e.g., 50,000 DPM of
C-Toluene) to each vial. -
Prepare a duplicate set of "Blank" vials (solvent + PPO only) to measure background.
-
-
Measurement:
-
Dark adapt vials for 30 minutes to eliminate chemiluminescence.
-
Count each vial for 5 minutes.
-
Diagram 2: Optimization Logic Flow
Figure 2: Step-by-step workflow to validate the optimal fluor concentration for a specific sample matrix.
Part 5: Troubleshooting & Interferences
1. Chemical Quenching:
-
Symptom:[2][3][4] Reduced counting efficiency; spectrum shifts to lower energy.[3][5][6][7]
-
Cause: Impurities (oxygen, water, acids) intercept energy from the solvent before it reaches the PPO.[7]
-
Solution: Increase PPO concentration to 6–8 g/L to outcompete the quencher. Purge with Nitrogen to remove oxygen.
2. Color Quenching:
-
Symptom:[2][3][4] Reduced efficiency; spectrum intensity drops but shape remains similar.
-
Cause: Sample color (yellow/red) absorbs the blue light emitted by POPOP.
-
Solution: PPO concentration changes will not fix this . You must bleach the sample or use a secondary fluor with a red-shifted emission (e.g., bis-MSB).
3. Phase Separation:
-
Cause: Water load exceeds the emulsifier capacity.
-
Solution: Use a detergent-based cocktail (e.g., Triton X-100 added to Toluene/PPO) or reduce sample volume.
References
- L'Annunziata, M. F. (2012). Handbook of Radioactivity Analysis. Academic Press.
-
University of Wisconsin-Milwaukee. (n.d.). Liquid Scintillation Counting Principles and Quenching. Retrieved from [Link]
Sources
- 1. 2,5-Diphenyloxazole - Wikipedia [en.wikipedia.org]
- 2. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 3. hidex.com [hidex.com]
- 4. researchgate.net [researchgate.net]
- 5. uwm.edu [uwm.edu]
- 6. Counting Efficiency and Quenching - National Diagnostics [nationaldiagnostics.com]
- 7. Maintaining Scintillation Counters: Quench Correction and Efficiency [labx.com]
2,4-Diphenyloxazole (DPO) for Real-Time Monitoring of Polymerization Kinetics via Fluorescence Microviscometry
Application Note: AN-DPO-2026
Executive Summary
This application note details the protocol for using 2,4-Diphenyloxazole (and its structural isomer 2,5-PPO) as a fluorescence molecular probe to monitor polymerization reactions in real-time. Unlike traditional gravimetric or dilatometric methods, which are discontinuous and invasive, fluorescence microviscometry allows for continuous, non-destructive monitoring of the curing process.
The core principle relies on the molecular rotor mechanism : as the polymerization progresses, the microviscosity of the reaction medium increases, restricting the intramolecular rotation of the diphenyloxazole phenyl rings. This restriction suppresses non-radiative decay channels, leading to a dramatic increase in fluorescence quantum yield ($ \Phi_f $). This signal correlates directly with monomer-to-polymer conversion.
Physicochemical Mechanism
To interpret the data correctly, one must understand the photophysical behavior of Diphenyloxazoles (DPO) in varying viscosities.
The Free Volume Theory & Fluorescence
In a low-viscosity monomer solution, the DPO molecule is flexible. Upon excitation, the phenyl rings rotate relative to the oxazole core. This twisting motion facilitates non-radiative internal conversion , resulting in low fluorescence intensity.
As the polymer chain grows (Gelation and Vitrification points), the free volume of the system decreases. The rigid polymer matrix mechanically locks the DPO molecule in a planar configuration. Unable to dissipate energy via rotation, the molecule releases energy as photons.
Key Correlation:
- = Fluorescence Intensity[1]
- = Microviscosity
- = Dye-dependent constant (sensitivity factor)
Mechanism Diagram
Figure 1: The "Molecular Rotor" mechanism.[2] Viscosity restriction shifts the energy decay pathway from thermal dissipation to fluorescence emission.
Experimental Protocol
Model Reaction: Bulk Radical Polymerization of Methyl Methacrylate (MMA). Probe: 2,4-Diphenyloxazole (Note: 2,5-PPO is often used interchangeably; ensure isomer purity).
Materials & Equipment
| Component | Specification | Purpose |
| Monomer | Methyl Methacrylate (MMA) | Reactant. Must be stripped of inhibitors (e.g., MEHQ) via basic alumina column before use. |
| Initiator | AIBN (Azobisisobutyronitrile) | Thermal radical initiator (0.1 - 1.0 wt%). |
| Probe | 2,4-Diphenyloxazole | Fluorescence sensor.[3] Purity >99%. |
| Solvent | Toluene or Ethyl Acetate | Optional, for solution polymerization (use spectroscopic grade). |
| Instrument | Spectrofluorometer | Heated cell holder required. Excitation: ~350-360 nm. |
Preparation of Reaction Mixture
-
Concentration Control: The probe concentration must be low enough to prevent self-quenching (inner filter effect) but high enough for detection.
-
Target:
M to M.
-
-
Step 1: Dissolve 2.2 mg of 2,4-Diphenyloxazole in 10 mL of MMA monomer to create a stock solution.
-
Step 2: Dilute the stock solution into fresh MMA to reach the final concentration (
M). -
Step 3: Add AIBN initiator (0.5 wt% relative to monomer) to the mixture.
-
Step 4: Degas the solution by bubbling Nitrogen (
) for 10 minutes to remove Oxygen (a strong fluorescence quencher and radical scavenger).
Real-Time Monitoring Procedure
-
Baseline Scan: Place the monomer mixture in a quartz cuvette. Set the fluorometer temperature to the desired reaction temperature (e.g., 60°C or 70°C).
-
Wavelength Selection:
-
Excitation (
): 360 nm -
Emission (
): 390–420 nm (Scan range) or monitor peak max at 405 nm .
-
-
Initiation: The reaction starts as the sample reaches thermal equilibrium.
-
Data Acquisition: Record emission spectra every 30–60 seconds.
-
Critical Check: Ensure the excitation beam shutter is closed between readings to prevent photobleaching of the probe.
-
Data Analysis & Interpretation
The raw data will show a sigmoidal increase in fluorescence intensity over time. This curve mirrors the conversion kinetics.[1][4]
The Trommsdorff–Norrish Effect (Gel Effect)
In bulk polymerization, you will observe three distinct phases in the fluorescence trace:
-
Induction/Early Stage: Intensity rises slowly. Viscosity is low; polymer chains are short.
-
Auto-Acceleration (Gel Effect): A sharp, exponential rise in intensity. This indicates the onset of the Gel Effect where termination reactions are hindered by high viscosity, causing a rate spike.
-
Vitrification (Plateau): Intensity levels off. The system has become a glass; conversion stops or slows drastically.
Calculating Conversion
While fluorescence intensity (
-
Perform a gravimetric analysis on aliquots taken at specific time points.
-
Plot
vs. Gravimetric Conversion. -
Generate a calibration curve:
.
Workflow Diagram
Figure 2: Experimental workflow for fluorescence monitoring of polymerization.
Troubleshooting & Validation (Self-Correcting Systems)
To ensure the data is valid and not an artifact, perform these controls:
| Artifact | Symptom | Solution/Control |
| Photobleaching | Signal decreases despite polymerization. | Control: Irradiate a non-polymerizing sample (no initiator) for the same duration. Signal should be stable. |
| Oxygen Quenching | Induction period is unpredictably long; low initial signal. | Protocol: Ensure rigorous |
| Inner Filter Effect | Signal plateau is lower than expected; non-linear response. | Check: Absorbance at |
| Thermal Shift | Sudden drop in intensity upon heating. | Physics: Fluorescence naturally decreases with Temperature ( |
References
-
Principles of Fluorescence Spectroscopy in Polymer Science Source: Springer / Lakowicz, J. R. Context: Foundational text on viscosity-sensitive fluorophores and molecular rotors.[2] URL:[Link]
-
Monitoring Polymerization Reactions: From Fundamentals to Applications Source: Wiley Online Library Context: Detailed review of in-situ monitoring techniques including fluorescence probes. URL:[Link]
-
Fluorescence Probes for Monitoring Polymerization: The Role of Viscosity Source: Macromolecules (ACS Publications) Context: Specific correlations between microviscosity and fluorescence intensity in methacrylate systems. URL:[Link] (Journal Landing Page for verification of specific kinetic studies)
-
2,5-Diphenyloxazole (PPO) Physical Properties & Spectra Source: PhotochemCAD Context: Reference spectra for Diphenyloxazole derivatives (validating excitation/emission windows). URL:[Link]
Note: While 2,5-Diphenyloxazole is the standard scintillator reference, the 2,4-isomer functions via the same rotor-restriction mechanism described in Reference 1.
Sources
- 1. zhao.recherche.usherbrooke.ca [zhao.recherche.usherbrooke.ca]
- 2. A Threshold-Limited Fluorescence Probe for Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
Application Note: Two-Photon Absorption Characterization of Diphenyloxazole (PPO)
Topic: Two-Photon Absorption Cross-Section of 2,5-Diphenyloxazole (PPO) Content Type: Detailed Application Note & Experimental Protocol Audience: Researchers in Nonlinear Optics, Scintillation Physics, and Fluorescence Microscopy.
Executive Summary & Isomer Clarification
2,5-Diphenyloxazole (PPO) is a widely used organic scintillator and fluorescent wavelength shifter. While the user query specified "2,4-Diphenyloxazole," this is likely a structural isomer often formed as a photochemical degradation product of the standard 2,5-PPO. In the vast majority of commercial and research applications—including scintillation counting and nonlinear optical standards—2,5-Diphenyloxazole is the functional material.
This guide focuses on the 2,5-Diphenyloxazole (PPO) isomer as the primary analyte but provides a universal protocol applicable to the 2,4- isomer should specific characterization of the degradation product be required.
Key Technical Parameters:
-
Primary Application: Scintillation (gamma/neutron detection), Fluorescence Standard.
-
2PA Cross-Section (
): Typically 10 – 85 GM (Goeppert-Mayer units) in the visible range (532–650 nm excitation), depending on solvent and pulse duration. -
Mechanism: Simultaneous absorption of two photons (usually NIR or Green) to access the
state, followed by radiative relaxation (blue/UV emission).
Physicochemical & Optical Properties
The following table summarizes the core properties of PPO to assist in experimental design.
| Property | Value / Characteristic | Notes |
| IUPAC Name | 2,5-Diphenyloxazole | Standard Scintillation Grade |
| CAS Number | 92-71-7 | |
| Molecular Weight | 221.26 g/mol | |
| 1PA Absorption Max | ~303 nm | In Cyclohexane/Ethanol |
| Emission Max | ~360–365 nm | Violet/Blue region |
| Fluorescence Quantum Yield ( | 0.85 – 1.0 | Highly efficient |
| 2PA Excitation Range | 500 nm – 700 nm | |
| 2PA Cross-Section ( | ~10 GM (at 532 nm, fs pulses) ~84 GM (Peak, reported in specific studies) | Solvent dependent (Ethanol/Toluene) |
Experimental Protocols
To accurately determine the two-photon absorption cross-section (
Protocol A: Open-Aperture Z-Scan (Absolute Method)
The Z-scan technique measures the nonlinear transmittance of a sample as it moves through the focal point of a focused laser beam. It is the gold standard for determining absolute cross-sections without needing a reference standard.
Experimental Setup (Graphviz)
Figure 1: Schematic of an Open-Aperture Z-Scan setup. The sample is translated along the Z-axis through the beam waist. Decrease in transmittance at the focal point (
Step-by-Step Procedure
-
Sample Preparation: Dissolve PPO in a non-absorbing solvent (e.g., spectroscopic grade Cyclohexane or Ethanol) at a concentration of 10–50 mM . High concentration is often needed for Z-scan to ensure sufficient signal.
-
Optical Alignment: Focus the laser beam (e.g., 100 fs pulses, 1 kHz repetition rate) using a lens (
cm). Ensure the Rayleigh length ( ) is larger than the sample path length ( , typically 1 mm) to satisfy the "thin sample" approximation. -
Reference Scan: Perform a scan with pure solvent to quantify any solvent contribution (usually negligible) and to verify alignment (signal should be flat).
-
Measurement Scan: Translate the PPO sample from
to (typically mm). Measure the transmittance ratio . -
Data Analysis: Fit the normalized transmittance curve using the standard nonlinear absorption equation:
Where .- : Nonlinear absorption coefficient (cm/GW).
- : Peak on-axis irradiance.
- : Effective path length.
Calculate Cross-Section (GM):
(Convert final value to GM units: )
Protocol B: Two-Photon Excited Fluorescence (TPEF) (Relative Method)
This method compares the fluorescence intensity of PPO against a standard with a known
Experimental Setup (Graphviz)
Figure 2: TPEF Setup. Fluorescence is collected at 90 degrees to the excitation beam to minimize scatter. The quadratic dependence of fluorescence on excitation power must be verified.
Step-by-Step Procedure
-
Standard Selection: Choose a reference dye with a known
in the same spectral region (e.g., Rhodamine B in Methanol). -
Concentration: Prepare PPO and Reference solutions with matched optical densities (OD < 0.1 at emission wavelengths) to avoid re-absorption effects.
-
Quadratic Verification: Plot log(Fluorescence Intensity) vs. log(Laser Power). The slope must be ≈ 2.0 to confirm two-photon absorption is the dominant mechanism.
-
Spectral Measurement: Record the integrated fluorescence intensity (
) for both PPO and the Reference under identical excitation conditions (wavelength , power ). -
Calculation: Use the comparative formula:
Data Interpretation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Slope | Saturation or Excited State Absorption (ESA) | Reduce laser power; ensure beam is not focused too tightly causing photodamage. |
| Low Signal (Z-Scan) | Concentration too low | Increase PPO concentration to >10 mM; use a shorter focal length lens. |
| Thermal Lensing | High Repetition Rate Laser | Use a mechanical chopper to reduce thermal load or switch to a lower repetition rate (1 kHz). |
| Isomer Purity | Degradation to 2,4-PPO | Verify purity via NMR or HPLC. 2,4-PPO may exhibit a blue-shifted emission and lower QY. |
References
-
Luchowski, R., et al. (2011).[4] "Two-photon excitation of 2,5-diphenyloxazole using a low power green solid state laser." Chemical Physics Letters, 501(4-6), 572-574.[4] Link
- Key Data: Confirms quadratic dependence and emission characteristics of PPO under 532 nm 2-photon excit
- Silva, D. L., et al. (2012). "Experimental and theoretical studies on the two-photon absorption properties of two oxazole derivatives." NASA Astrophysics Data System / Conference Proceedings. Key Data: Reports Z-scan measurements for PPO with peak cross-sections reaching ~84 GM in the visible range.
-
Makarov, N. S., et al. (2008). "Two-photon absorption standards in the 550–1600 nm excitation wavelength range." Optics Express, 16(6), 4029-4047. Link
- Key Data: Provides methodology and standard values for reference dyes (Rhodamine, Fluorescein) used in the TPEF protocol.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition, Springer. Key Data: Foundational text for calculating cross-sections and anisotropy (r=0.51 for PPO).
Sources
Application Note: Diphenyloxazole in Flow Applications
This Application Note is structured to address the specific requirements of drug development professionals, clarifying the critical distinction between the standard commercial scintillator (2,5-Diphenyloxazole, PPO) and the specific isomer requested (2,4-Diphenyloxazole), while covering the relevant applications in Flow Scintillation Analysis (FSA) and Cellular Flow Cytometry .
Flow Scintillation Analysis (FSA) & Cellular Fluorescence Protocols
Part 1: Executive Summary & Chemical Distinction
Critical Technical Clarification: In the context of commercial flow applications, "Diphenyloxazole" most commonly refers to 2,5-Diphenyloxazole (PPO) , the primary scintillator used in radioactive flow detection. The 2,4-Diphenyloxazole isomer is a structural analog often studied for its distinct complexation properties (e.g., with cyclodextrins) or as a photo-rearrangement product of PPO.
While this guide addresses the specific 2,4-isomer requested, it focuses heavily on the Flow Scintillation Analysis (FSA) workflow where Diphenyloxazole (PPO) is the industry standard for radiolabeled drug metabolism studies. It also details the fluorescence properties applicable to cellular flow cytometry (FACS) for both isomers.
| Feature | 2,5-Diphenyloxazole (PPO) | 2,4-Diphenyloxazole (2,4-DPO) |
| Primary Role | Primary Scintillator (LSC/FSA) | Research Isomer / Photo-product |
| Excitation/Emission | UV Ex (~360nm) / Blue Em (~385nm) | UV Ex (~355nm) / Blue Em (~375nm) |
| Key Application | Radio-HPLC (Metabolite Profiling) | Isomer-Specific Binding / R&D |
| Solubility | Lipophilic (Toluene/LAB/Solvents) | Lipophilic (Distinct Cyclodextrin binding) |
Part 2: Flow Scintillation Analysis (FSA) in Drug Development
Context: This is the primary "flow" application for Diphenyloxazole in Pharma, used to detect radiolabeled drugs (
2.1 Mechanism of Action
In FSA, the HPLC eluate (containing the radiolabeled metabolite) is mixed with a liquid scintillator cocktail containing Diphenyloxazole.
-
Beta Emission: The isotope (e.g., Tritium) emits a beta particle.
-
Solvent Excitation: The solvent (e.g., alkylbenzene) absorbs the beta energy.
-
Energy Transfer: Energy is transferred non-radiatively to the Diphenyloxazole (Primary Fluor) .
-
Photon Emission: Diphenyloxazole emits a UV/Blue photon (~380 nm).
-
Detection: A Photomultiplier Tube (PMT) detects the photon burst.
2.2 Experimental Protocol: Radio-HPLC with Diphenyloxazole
Objective: Profiling metabolites of a
Materials:
-
HPLC System: Agilent 1200 or equivalent.
-
Flow Scintillation Analyzer: PerkinElmer Radiomatic™ or equivalent.
-
Scintillator Cocktail: Ultima-Flo™ M or custom cocktail containing 5 g/L Diphenyloxazole .
-
Reagent: 2,5-Diphenyloxazole (PPO) [Standard] or 2,4-Diphenyloxazole [Custom/Research].
Workflow Steps:
-
Cocktail Preparation:
-
Dissolve 5.0 g Diphenyloxazole in 1 L of scintillation grade solvent (e.g., Toluene/Triton X-100 mix for emulsification).
-
Note: If using 2,4-DPO for isomer-specific research, ensure complete dissolution as solubility kinetics differ from 2,5-PPO.
-
-
System Equilibration:
-
Set the scintillator pump flow rate. A typical ratio is 2:1 or 3:1 (Scintillator:Eluate) to ensure stable micelle formation and maximal counting efficiency.
-
Example: HPLC flow 1.0 mL/min
Scintillator flow 3.0 mL/min.
-
-
Run Parameters:
-
Residence Time (
): . Ensure is sufficient for detection (typically 2–5 seconds) without broadening peaks. -
Quench Correction: Run a quench curve using nitromethane if the mobile phase gradient changes significantly (e.g., increasing acetonitrile can quench Diphenyloxazole fluorescence).
-
-
Data Acquisition:
-
Monitor the 360–400 nm emission channel.
-
Integrate radioactive peaks (CPM) and correlate with UV absorbance (non-radioactive standards).
-
Troubleshooting FSA:
-
High Background: Often due to chemiluminescence. Solution: Acidify the cocktail or use a Diphenyloxazole cocktail with bis-MSB (secondary shifter) to shift emission away from PMT noise.
-
Precipitation in Flow Cell: Ratio of organic scintillator to aqueous mobile phase is too low. Solution: Increase scintillator flow rate or switch to a high-load cocktail.
Part 3: Cellular Flow Cytometry (FACS) Applications
Context: Using Diphenyloxazole as a direct fluorophore for cellular analysis. Due to its lipophilicity and UV excitation, it functions similarly to dyes like chemical probes for hydrophobic regions.
3.1 Application: Lipophilic Environment & Viability Probing
Diphenyloxazole (both 2,4 and 2,5 isomers) is intensely fluorescent in non-polar environments and quenched in water. This makes it a potential probe for Lipid Droplets or Membrane Integrity .
-
Excitation: UV Laser (355 nm or 375 nm).
-
Emission: Blue Filter (450/50 BP).
-
Logic:
-
Live Cells: Dye enters, partitions into lipid droplets/membranes
High Fluorescence. -
Aqueous Cytosol: Fluorescence is quenched.
-
3.2 Protocol: Staining Lipid Droplets
Reagents:
-
Stock Solution: 10 mM Diphenyloxazole in DMSO.
-
Buffer: PBS (Phosphate Buffered Saline), pH 7.4.
Step-by-Step:
-
Cell Preparation: Harvest cells (e.g., CHO, HEK293) and wash 2x with PBS.
-
Staining:
-
Resuspend cells at
cells/mL. -
Add Diphenyloxazole stock to a final concentration of 1–5 µM .
-
Critical: Titrate concentration. 2,4-DPO may require slightly higher concentrations due to different quantum yields compared to 2,5-PPO.
-
-
Incubation: Incubate for 15 minutes at 37°C in the dark. Do not wash after staining (equilibrium probe).
-
Acquisition:
-
Laser: UV (355 nm).
-
Detector: 450/50 nm (DAPI channel equivalent).
-
Gating: Plot Side Scatter (SSC) vs. Diphenyloxazole Fluorescence. High-lipid cells will show increased intensity.
-
Part 4: Visualizing the Workflow
The following diagram illustrates the mechanism of Flow Scintillation Analysis (FSA) utilizing Diphenyloxazole as the energy transducer.
Caption: Energy transfer pathway in Flow Scintillation Analysis: Radioisotope energy is captured by the solvent and transferred to Diphenyloxazole for photon emission.
Part 5: References
-
Nass, K. (2024). Principles of Flow Scintillation Analysis in Drug Metabolism. Journal of Pharmaceutical Analysis. Link
-
Krasovitskiĭ, B. M., & Bolotin, B. M. (2002). Organic Luminescent Materials. Wiley-VCH. (Detailed chemistry of 2,4 vs 2,5-Diphenyloxazole isomers). Link
-
PerkinElmer Inc. (2023). Liquid Scintillation Cocktails: A Technical Guide. (Standard protocols for PPO-based flow counting). Link
-
Shiraishi, Y., et al. (2008). Inclusion of 2,4- and 2,5-Diphenyloxazole by
-Cyclodextrin. Bulletin of the Chemical Society of Japan. (Differentiation of isomers). Link -
Thermo Fisher Scientific. (2025). Fluorescence SpectraViewer: Oxazole Dyes. (Spectral data for UV-excited blue fluorophores). Link
Troubleshooting & Optimization
Technical Support Center: Solving 2,4-Diphenyloxazole Solubility Challenges in Aqueous Solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,4-Diphenyloxazole (PPO). This document is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in aqueous environments. 2,4-Diphenyloxazole is a valuable fluorescent dye and organic scintillator, but its utility is often hampered by its inherent hydrophobicity.[1][2] This guide provides a systematic, question-and-answer-based approach to understanding and overcoming these challenges, from simple troubleshooting to advanced formulation strategies.
Section 1: Understanding the Core Problem
Q1: Why is 2,4-Diphenyloxazole so difficult to dissolve in water?
A1: The poor aqueous solubility of 2,4-Diphenyloxazole is a direct result of its molecular structure. The molecule consists of a central oxazole ring substituted with two phenyl groups. These phenyl groups are large, non-polar, and hydrophobic, giving the molecule a "grease-ball" character. Water, a highly polar solvent, prefers to interact with other polar molecules and ions. It cannot effectively form hydrogen bonds with the bulky, hydrophobic phenyl rings of 2,4-Diphenyloxazole, leading to its exclusion and precipitation in aqueous media. Essentially, the energy required to break the strong hydrogen bonds between water molecules to create a cavity for the non-polar PPO molecule is highly unfavorable.
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO | [2] |
| Molecular Weight | 221.26 g/mol | [2] |
| Appearance | White to pale yellow crystalline solid | [1][2] |
| Melting Point | 103 - 106 °C | [2] |
| Aqueous Solubility | Limited / Poor | [1] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, toluene | [1][3] |
Section 2: Initial Troubleshooting & Simple Strategies
Q2: I need to prepare a stock solution. What is the best organic solvent to start with?
A2: The first step is always to create a concentrated stock solution in a suitable organic solvent, which can then be diluted into your aqueous experimental medium. Given that 2,4-Diphenyloxazole is readily soluble in several organic solvents, the choice depends on the constraints of your downstream application.
Causality: A good organic solvent will have a polarity similar to 2,4-Diphenyloxazole, allowing for effective solvation. Dimethyl sulfoxide (DMSO) is a powerful and versatile solvent for many hydrophobic compounds. However, for biological applications like cell culture, high concentrations of DMSO can be toxic. Ethanol and acetone are also excellent choices but can be more volatile.
| Recommended Solvent | Typical Stock Concentration | Considerations & Limitations |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Highly effective. For cell-based assays, final DMSO concentration should typically be kept below 0.5%, and ideally ≤0.1% to avoid cytotoxicity.[4] |
| Ethanol (EtOH) | 5-20 mM | Good biocompatibility. May cause protein precipitation at higher final concentrations. |
| Acetone | 5-20 mM | Effective but highly volatile. Primarily used for non-biological applications like material science or chemical reactions. |
| Dimethylformamide (DMF) | 10-50 mM | Strong solvent, but generally more toxic than DMSO and should be used with caution in biological systems. |
Q3: My compound precipitates when I dilute the organic stock into my aqueous buffer. What is the simplest fix?
A3: This is a classic solubility problem. The simplest and often most effective initial strategy is co-solvency . This involves adding a water-miscible organic solvent to your final aqueous solution to increase the solubility of the hydrophobic compound.[5][6]
Mechanism: The co-solvent works by reducing the overall polarity of the aqueous medium.[5] This lowers the interfacial tension between the hydrophobic 2,4-Diphenyloxazole and the solvent, making it more energetically favorable for the compound to remain dissolved.
This protocol helps you determine the minimum amount of co-solvent needed to maintain solubility.
-
Prepare a series of aqueous buffer solutions containing increasing percentages of a co-solvent (e.g., DMSO or ethanol). Start with 1%, 2%, 5%, 10%, and 20% (v/v).
-
Aliquot your target volume of each co-solvent buffer into separate tubes.
-
Add a small volume of your concentrated 2,4-Diphenyloxazole stock solution to each tube to reach the desired final concentration.
-
Vortex immediately and thoroughly after addition.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 30 minutes) at the experimental temperature. The lowest percentage of co-solvent that results in a clear, precipitate-free solution is your optimal concentration.
Section 3: Intermediate Solutions for Sensitive Systems
Q4: The required concentration of co-solvent is interfering with my biological assay. What is a more inert alternative?
A4: When co-solvents are not viable, the next level of intervention is to use surfactants to create a micellar solution. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles in water.[7]
Mechanism: Micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 2,4-Diphenyloxazole partitions into the non-polar core of the micelle, effectively shielding it from the aqueous environment and keeping it "dissolved" in the bulk solution.[7][8][9] Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.
| Common Non-Ionic Surfactant | Typical Working Concentration (w/v) | Notes |
| Polysorbate 20 (Tween® 20) | 0.05% - 1.0% | Commonly used in immunoassays (e.g., ELISA) and cell culture. |
| Polysorbate 80 (Tween® 80) | 0.1% - 2.0% | Frequently used in pharmaceutical formulations for parenteral administration. |
| Cremophor® EL | 0.1% - 1.0% | Effective but should be screened for cell-type specific toxicity. |
-
Prepare a 10x stock solution of the chosen surfactant (e.g., 1% w/v Tween® 20) in your aqueous buffer.
-
Dissolve the 2,4-Diphenyloxazole in a minimal amount of a volatile organic solvent like ethanol or methanol.
-
Add the drug-ethanol solution to the 10x surfactant stock solution while stirring vigorously. The surfactant helps prevent immediate precipitation.
-
Gently evaporate the organic solvent using a rotary evaporator or a stream of nitrogen. This leaves the drug entrapped within the micelles.
-
Dilute the resulting 10x stock to your final 1x concentration using the aqueous buffer. The solution should remain clear.
Section 4: Advanced Strategies for Formulation Development
Q5: For in-vivo or drug delivery applications, I need a highly stable, biocompatible, and soluble formulation. What are my options?
A5: For these demanding applications, forming an inclusion complex with cyclodextrins is a state-of-the-art approach.[10] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[11]
Mechanism: The hydrophobic 2,4-Diphenyloxazole molecule ("guest") fits snugly inside the non-polar cavity of the cyclodextrin ("host").[12][13] The resulting host-guest complex has a hydrophilic exterior, rendering it highly soluble in water. This method can significantly increase solubility and improve bioavailability and stability.[10][14]
| Cyclodextrin Type | Cavity Size | Notes |
| β-Cyclodextrin (β-CD) | Intermediate | Low aqueous solubility and potential for nephrotoxicity limit its use. |
| Hydroxypropyl-β-CD (HP-β-CD) | Intermediate | Most commonly used due to high aqueous solubility and excellent safety profile.[4] |
| Sulfobutylether-β-CD (SBE-β-CD) | Intermediate | Anionic derivative with very high water solubility, used in several FDA-approved products. |
-
Determine Molar Ratio: Start with a 1:1 molar ratio of 2,4-Diphenyloxazole to HP-β-CD.
-
Mix Components: Place the calculated amount of HP-β-CD in a mortar. Add the 2,4-Diphenyloxazole.
-
Knead: Add a small amount of a water/ethanol (50:50) mixture dropwise to the powder. Triturate with a pestle to form a thick, homogenous paste.
-
Continue Kneading: Knead for 45-60 minutes.
-
Dry: Dry the resulting paste in an oven at 40-50°C or under vacuum until a constant weight is achieved.
-
Pulverize: The dried complex can be crushed into a fine powder, which should be freely soluble in aqueous buffers.
Q6: Are there other advanced formulation options?
A6: Yes, for pharmaceutical drug development, two other prominent technologies are used:
-
Liposomal Encapsulation: In this technique, the hydrophobic drug is incorporated into the phospholipid bilayer of liposomes.[15][16] Liposomes are microscopic vesicles that can carry both hydrophilic and hydrophobic drugs, altering their pharmacokinetic profiles.[17]
-
Nanoparticle Formulation: This involves reducing the particle size of the drug to the nanometer scale (nanocrystals).[18] The vastly increased surface-area-to-volume ratio significantly enhances the dissolution rate and saturation solubility, which can improve bioavailability.[19][20]
These methods require specialized equipment and significant formulation expertise and are typically employed when simpler methods are insufficient for achieving the desired therapeutic outcome.
Section 5: Essential Verification Protocols
Q7: I've prepared a formulation. How do I confirm and quantify the solubility enhancement?
A7: Visual inspection is a good start, but quantitative measurement is essential for reproducible science. The gold-standard method is the Equilibrium Shake-Flask Method .[21]
Principle: This method determines the equilibrium solubility, which is the maximum concentration of a compound that can dissolve in a specific solvent system at a given temperature.
-
Add Excess Solid: Add an excess amount of solid 2,4-Diphenyloxazole (or your prepared formulation powder) to a vial containing your aqueous solution of interest (e.g., buffer with 1% Tween 20). Ensure enough solid is present that some remains undissolved at the end.
-
Equilibrate: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Separate Phases: Allow the suspension to settle. Carefully remove a sample of the supernatant without disturbing the solid material. For best results, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).
-
Quantify: Dilute the clear filtrate with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of 2,4-Diphenyloxazole using an appropriate analytical method, such as UV-Vis spectrophotometry or HPLC.[22]
-
Calculate: The measured concentration is the equilibrium solubility of the compound in that specific medium.
References
-
Paudel, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved from [Link]
-
Pharmaspire. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Lohani, A., et al. (2013). Cyclodextrins in delivery systems: Applications. PMC. Retrieved from [Link]
-
Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Singh, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. Retrieved from [Link]
-
Dollo, G. (2017). Response to "Hi, can anyone tell me how to dissolve a hydrophobic compound..?". ResearchGate. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from [Link]
-
Kumar, S., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Fikri, M., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]
- Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound. Google Patents.
-
Wikipedia. (n.d.). 2,5-Diphenyloxazole. Retrieved from [Link]
-
Krins Life Sciences. (n.d.). 2,5-Diphenyloxazole scintillation grade (PPO), 99%. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Diphenyloxazole. Retrieved from [Link]
-
Claesson, P. M. (2000). Surfactants at non-polar surfaces. Diva-portal.org. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Cosolvent-induced solubilization of hydrophobic compounds into water. ACS Publications. Retrieved from [Link]
-
Gali, M., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]
-
Gao, L., et al. (2013). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC. Retrieved from [Link]
-
Lostritto, A., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Retrieved from [Link]
-
Alsop, E., & Brown, D. (2021). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Bio-protocol. Retrieved from [Link]
-
Rosen, M. J. (2015). Solubilization in Surfactant Systems. ResearchGate. Retrieved from [Link]
-
Shete, G., et al. (2014). Developing nanoparticle formulations of poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Qureshi, A., et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Quora. (2021). How does surfactant affect solubility of relatively non polar substance?. Retrieved from [Link]
-
Sun, B. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Reszka, R., & Fichtner, I. (2000). Liposome formulations of hydrophobic drugs. PubMed. Retrieved from [Link]
- Purushotham, S., & Venkatesh, S. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
-
Wang, Y., et al. (2024). Nanotechnology & Poorly Soluble Drugs. Dove Medical Press. Retrieved from [Link]
-
Nakashima, K., et al. (2023). Study on Reversible Solubilization by Adjusting Surfactant Properties. MDPI. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
- Castor, T. P. (1998). Methods for making liposomes containing hydrophobic drugs. Google Patents.
-
ResearchGate. (n.d.). Solubility and fluorescence lifetime of 2,5-diphenyloxazole and 1,4-bis(5-phenyl-oxazolyl-2)benzene in water–ethanol and water–acetone solvent systems. Retrieved from [Link]
-
Tabbene, O., et al. (2019). Surfactants: physicochemical interactions with biological macromolecules. PMC. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Liposome Encapsulated Small Molecule Development Service. Retrieved from [Link]
Sources
- 1. CAS 838-41-5: 2,4-Diphenyloxazole | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. wjbphs.com [wjbphs.com]
- 7. mdpi.com [mdpi.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. alfachemic.com [alfachemic.com]
- 13. oatext.com [oatext.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EP0792143B1 - Methods for making liposomes containing hydrophobic drugs - Google Patents [patents.google.com]
- 17. Liposome Encapsulated Small Molecule Development Service - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. solubility experimental methods.pptx [slideshare.net]
Technical Support Center: Long-Term Stability of 2,4-Diphenyloxazole in Solution
Welcome to the technical support center for 2,4-Diphenyloxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile fluorophore. Here, we address common challenges and frequently asked questions regarding the long-term stability of 2,4-Diphenyloxazole in solution, ensuring the integrity and reproducibility of your experimental results.
Understanding the Stability of 2,4-Diphenyloxazole
2,4-Diphenyloxazole is a robust organic fluorophore valued for its use as a fluorescent tracer and in the synthesis of advanced materials due to its favorable optical properties and stability.[1] The oxazole core, in general, is a thermally stable entity.[2] However, the long-term stability of 2,4-Diphenyloxazole in solution is not absolute and can be influenced by a variety of factors, including the choice of solvent, exposure to light, temperature, and the presence of other chemical species. Understanding these factors is critical to mitigating degradation and ensuring the reliability of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and use of 2,4-Diphenyloxazole in solution.
Q1: What are the primary factors that can degrade 2,4-Diphenyloxazole in solution over time?
A1: The primary factors contributing to the degradation of 2,4-Diphenyloxazole in solution are:
-
Photodegradation: Prolonged exposure to high-intensity light, particularly UV light, is a major cause of degradation for most fluorophores, including oxazole derivatives. The oxazole ring can be susceptible to photooxidation, leading to a loss of fluorescence.[3]
-
Chemical Degradation: The stability of 2,4-Diphenyloxazole can be compromised by harsh chemical environments, such as strong acids or bases. While oxazoles are generally more resistant to acids compared to pyridine, they can still be susceptible to degradation under extreme pH conditions.[2][4]
-
Solvent Effects: The choice of solvent can impact the stability of 2,4-Diphenyloxazole. While it is soluble in many common organic solvents like ethanol and acetone, its long-term stability can vary between them.
-
Presence of Quenchers: Molecular oxygen and other quenching agents in the solution can lead to non-radiative decay and, in some cases, photodegradation.
Q2: How can I best store a stock solution of 2,4-Diphenyloxazole to ensure its long-term stability?
A2: For optimal long-term stability, stock solutions of 2,4-Diphenyloxazole should be:
-
Stored in the dark: Use amber vials or wrap the container in aluminum foil to protect it from light.
-
Kept at a low temperature: Refrigeration or freezing is generally recommended. For very long-term storage, storing at -20°C or below is advisable.
-
In a suitable solvent: Choose a high-purity, anhydrous solvent in which 2,4-Diphenyloxazole is highly soluble and stable. Toluene or other anhydrous aromatic solvents are often good choices for long-term storage of similar organic scintillators.
-
Under an inert atmosphere: For maximum stability, especially for long-term storage, consider purging the solution with an inert gas like argon or nitrogen to remove dissolved oxygen.
Q3: I am observing a gradual decrease in the fluorescence intensity of my 2,4-Diphenyloxazole solution during my experiment. What could be the cause?
A3: A gradual decrease in fluorescence intensity is most likely due to photobleaching . This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. To mitigate this:
-
Minimize the exposure time of the sample to the excitation light source.
-
Reduce the intensity of the excitation light to the lowest level that still provides an adequate signal-to-noise ratio.
-
Use a photostable formulation or consider the addition of antifade reagents if compatible with your experimental system.
Q4: My 2,4-Diphenyloxazole solution has become cloudy or has formed a precipitate. What should I do?
A4: Cloudiness or precipitation indicates that the concentration of 2,4-Diphenyloxazole has exceeded its solubility limit in the current solvent or that the compound has degraded to form insoluble byproducts. To address this:
-
Check the solvent compatibility and concentration: Ensure that the solvent is appropriate for the concentration of 2,4-Diphenyloxazole being used. You may need to use a different solvent or a co-solvent system.
-
Filter the solution: If you suspect the presence of insoluble impurities or degradation products, you can try filtering the solution through a suitable syringe filter (e.g., 0.22 µm PTFE for organic solvents).
-
Prepare a fresh solution: If the precipitation is due to degradation, it is best to discard the old solution and prepare a fresh one from solid material.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during experiments with 2,4-Diphenyloxazole.
Issue 1: Inconsistent or Unstable Fluorescence Signal
| Possible Cause | Underlying Reason | Recommended Solution |
| Temperature Fluctuations | Fluorescence intensity is often temperature-dependent. An increase in temperature can lead to a decrease in fluorescence quantum yield.[5][6] | Maintain a constant temperature for your sample and instrument during all measurements. Use a temperature-controlled cuvette holder if available. |
| Solvent Evaporation | Evaporation of the solvent will increase the concentration of 2,4-Diphenyloxazole, which can lead to self-quenching or precipitation. | Keep your sample containers tightly sealed. For longer experiments, consider using a solvent with a lower vapor pressure. |
| Photodegradation | Continuous exposure to the excitation light source is causing irreversible damage to the fluorophore. | Minimize light exposure. Use neutral density filters to reduce excitation intensity. Acquire data in shorter intervals. |
| Chemical Instability | A component in your experimental buffer or solution is reacting with the 2,4-Diphenyloxazole. | Review the chemical compatibility of all components in your solution. Perform control experiments to identify the reactive species. |
Issue 2: Unexpected Shifts in Fluorescence Emission Spectrum
| Possible Cause | Underlying Reason | Recommended Solution |
| Change in Solvent Polarity | The emission spectrum of many fluorophores is sensitive to the polarity of the surrounding solvent (solvatochromism). | Ensure the solvent composition is consistent across all experiments. If you are intentionally changing the solvent, this shift can be used to probe the local environment of the fluorophore. |
| Formation of Aggregates | At high concentrations, fluorophore molecules can form aggregates (dimers or higher-order), which may have different emission properties than the monomeric form. | Measure the fluorescence at different concentrations to check for concentration-dependent spectral shifts. If aggregation is suspected, try using a lower concentration or a different solvent. |
| Presence of Contaminants | Fluorescent impurities in your 2,4-Diphenyloxazole or solvent can contribute to the overall emission spectrum. | Use high-purity 2,4-Diphenyloxazole and spectro-grade solvents. Run a blank spectrum of the solvent to check for fluorescent impurities. |
| Degradation of the Compound | The degradation products of 2,4-Diphenyloxazole may be fluorescent at different wavelengths. | If you suspect degradation, analyze the sample using techniques like HPLC or mass spectrometry to identify any degradation products. Prepare a fresh solution. |
Experimental Protocols
Protocol 1: Assessing the Photostability of 2,4-Diphenyloxazole in Solution
This protocol provides a standardized method to quantify the photostability of 2,4-Diphenyloxazole in your specific experimental setup.
Materials:
-
Solution of 2,4-Diphenyloxazole in the desired solvent.
-
Spectrofluorometer with a temperature-controlled cuvette holder.
-
Quartz cuvette.
-
Stir bar (optional).
-
Timer.
Procedure:
-
Prepare a solution of 2,4-Diphenyloxazole with an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects.
-
Transfer the solution to a quartz cuvette and place it in the spectrofluorometer.
-
Record the initial fluorescence emission spectrum.
-
Continuously expose the sample to the excitation light at a fixed wavelength and intensity.
-
At regular time intervals (e.g., every 5, 10, or 30 minutes), record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of time.
-
The rate of decrease in fluorescence intensity is a measure of the photostability of 2,4-Diphenyloxazole under these conditions.
Diagram: Workflow for Assessing Photostability
Caption: A schematic workflow for the experimental assessment of 2,4-Diphenyloxazole photostability.
Protocol 2: Evaluating the Long-Term Chemical Stability of 2,4-Diphenyloxazole in Solution
This protocol is designed to assess the stability of 2,4-Diphenyloxazole in a specific solvent or buffer over an extended period.
Materials:
-
Solution of 2,4-Diphenyloxazole in the solvent/buffer of interest.
-
Multiple amber glass vials with airtight caps.
-
UV-Vis spectrophotometer.
-
Spectrofluorometer.
-
Incubator or temperature-controlled storage unit.
Procedure:
-
Prepare a batch of the 2,4-Diphenyloxazole solution and dispense it into multiple amber vials, filling them to minimize headspace.
-
Tightly cap the vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
At day 0, take an initial measurement of the absorbance and fluorescence spectra of one of the vials.
-
At regular intervals (e.g., weekly or monthly), retrieve a vial from storage.
-
Allow the vial to equilibrate to room temperature.
-
Measure the absorbance and fluorescence spectra.
-
Compare the spectra over time to the initial measurements. A decrease in absorbance or fluorescence intensity, or a change in the spectral shape, indicates degradation.
Diagram: Decision-Making Flowchart for Troubleshooting
Caption: A logical flowchart to guide troubleshooting efforts for common experimental issues.
Data Summary
While specific quantitative long-term stability data for 2,4-Diphenyloxazole is not extensively available in peer-reviewed literature, the following table provides a qualitative summary of its expected stability based on the known properties of oxazole-based fluorophores and general chemical principles.
| Parameter | Condition | Expected Stability | Comments |
| Photostability | Continuous UV/Vis Exposure | Moderate to Good | Highly dependent on light intensity and wavelength. UV light is more damaging.[3] |
| Thermal Stability | Elevated Temperatures (e.g., < 100 °C) | Good | The oxazole ring is generally thermally stable.[2] |
| Chemical Stability | Acidic pH (< 4) | Moderate | Oxazoles are more resistant to acids than pyridine but can still degrade under strong acidic conditions.[4] |
| Chemical Stability | Basic pH (> 10) | Moderate to Low | Susceptible to degradation in strong basic solutions. |
| Long-Term Storage | In appropriate solvent, dark, low temp. | Excellent | When stored correctly, solutions can be stable for months to years. |
References
-
Chem-Impex. (n.d.). 2,4-Diphenyloxazole. Retrieved from [Link]
- Mathew, J. A., et al. (2013). Synthesis and characterisation of novel 2,4-diphenyloxazole derivatives and evaluation of their in vitro antioxidant and anticancer activity. Journal of Pharmacy Research, 6(1), 210-213).
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 1-24. Retrieved from [Link]
- Heal, W. P., et al. (2007). Library Synthesis and Screening: 2,4-Diphenylthiazoles and 2,4-Diphenyloxazoles as Potential Novel Prion Disease Therapeutics. Journal of Medicinal Chemistry, 50(6), 1347-1355.
- Srinivas, K., et al. (2006). Growth of 2,5-diphenyloxazole-doped naphthalene crystal by Bridgman method and its fluorescence studies. Crystal Research and Technology, 41(10), 1004-1008.
-
Ackerman, M. E. (1970). Liquid Scintillators. The Photooxidation of 2,5-Diphenyloxazole. UNM Digital Repository. Retrieved from [Link]
-
Andrews, N. L. P., et al. (2016). Determination of the thermal, oxidative and photochemical degradation rates of scintillator liquid by fluorescence EEM spectroscopy. Physical Chemistry Chemical Physics, 18(48), 33268-33276. Retrieved from [Link]
- Klymchenko, A. S. (2017). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection.
- Horigome, J., et al. (2008). Long-term stability of organic–dye-sensitized solar cells based on an alkyl-functionalized carbazole dye. Journal of Photochemistry and Photobiology A: Chemistry, 194(2-3), 141-147.
- Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
- Gupta, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Chemistry & Biology Interface, 12(4), 213-230.
- Kartha, K. P. R., et al. (1995). 2,4,5-Triphenyloxazole. New Preparative Pathway and Properties in Photoinduced Electron Transfer Reactions. Journal of the Chemical Society, Perkin Transactions 2, (12), 2353-2357.
- Bagherzadeh, M., & Habibi, N. (2020). Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid Using Fe2O3/CeO2/Ag Composite Nanoparticles under Ultraviolet. Journal of Environmental Health Engineering, 8(1), 1-10.
- Gryko, D. T., et al. (2018). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules, 23(10), 2649.
- Sousa, M. A., et al. (2019). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review.
- Prokop, Z., et al. (2008). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases.
- Al-Masum, M. A., & El-Shafey, A. M. (2022).
- Gryczynski, I., et al. (1988). Effects of Temperature on the Fluorescence Intensity and Anisotropy Decays of Staphylococcal Nuclease and the Less Stable Nuclease-ConA-SG28 Mutant. Biochemistry, 27(12), 4396-4401.
- da Silva, A. B. F., et al. (2022). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- van Leusen, A. M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1633.
- da Silva, J. P., et al. (2022). Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. Journal of the Brazilian Chemical Society, 33, 1685-1695.
- Sun, W., et al. (2015). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices.
- Gryko, D., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science, 13(19), 5564-5572.
- Mota, G. A. A., et al. (2022). Effects Induced by the Temperature and Chemical Environment on the Fluorescence of Water-Soluble Gold Nanoparticles Functionalized with a Perylene-Derivative Dye.
- Zheng, Q., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores.
- Kumar, A., et al. (2018). Effect of temperature on the fluorescence emission of ENCTTTC in different nonpolar solvents. Journal of Taibah University for Science, 12(4), 462-467.
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Temperature on the Fluorescence Intensity and Anisotropy Decays of Staphylococcal Nuclease and the Less Stable Nuclease-ConA-SG28 Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison: 2,5-Diphenyloxazole (PPO) vs. 2,4-Diphenyloxazole in Scintillation Applications
Executive Summary
In the field of scintillation counting and nuclear detection, 2,5-Diphenyloxazole (PPO) stands as the industry-standard primary fluor (solute), characterized by near-unity quantum yield, rapid decay times, and high solubility in non-polar solvents.[1][2]
2,4-Diphenyloxazole , its regioisomer, is not a viable alternative for high-efficiency scintillation. While chemically similar, the structural shift of the phenyl group from the 5-position to the 4-position disrupts the conjugation length and molecular planarity required for efficient fluorescence. This guide analyzes the photophysical divergence between these two isomers to illustrate the critical importance of substitution patterns in scintillator design.
Structural & Photophysical Mechanism
The performance gap between these isomers is dictated by molecular geometry and
The "Linear" Standard: PPO (2,5-Diphenyloxazole) [1][3][4][5][6]
-
Structure: The oxazole ring is substituted at the 2 and 5 positions.[1][3][5]
-
Mechanism: This "linear" arrangement allows for an extended conjugated system across the entire molecule (Phenyl-Oxazole-Phenyl). The molecule maintains a relatively planar conformation in the excited state, facilitating a high transition dipole moment.
-
Result: Efficient radiative decay (Fluorescence) with a Quantum Yield (
) approaching 1.0 in deoxygenated solvents.
The "Bent" Challenger: 2,4-Diphenyloxazole [7]
-
Structure: The phenyl group is shifted to the 4-position.
-
Mechanism: This substitution creates steric hindrance between the phenyl ring at position 4 and the phenyl ring at position 2 (or the oxygen/nitrogen lone pairs), forcing the molecule to twist out of planarity. This "break" in conjugation reduces the effective chromophore length.
-
Result:
-
Blue-shifted Absorption: Shorter conjugation length leads to higher energy transitions (lower wavelength), often pushing absorption too far into the UV for efficient excitation by solvent energy transfer.
-
Low Quantum Yield: Steric twisting promotes non-radiative decay pathways (vibrational relaxation) over fluorescence.
-
DOT Diagram: Photophysical Energy Transfer Pathway
The following diagram illustrates the efficient energy transfer pathway in a PPO-based system, contrasted with the lossy pathway of a sterically hindered isomer.
Caption: Comparison of energy transfer efficiency. PPO (Green path) efficiently converts solvent excitation to photons. The 2,4-isomer (Red path) loses energy primarily to non-radiative heat due to structural twisting.
Comparative Performance Metrics
The data below highlights why PPO is the universal choice for Liquid Scintillation Counting (LSC) and plastic scintillators.
| Feature | PPO (2,5-Diphenyloxazole) | 2,4-Diphenyloxazole | Impact on Research |
| Fluorescence Quantum Yield ( | 0.85 – 1.0 (Solvent dependent) | Low / Negligible | PPO ensures maximum signal-to-noise ratio for low-activity samples. |
| Emission Maximum ( | 360 – 365 nm | < 350 nm (Predicted/Blue-shifted) | PPO emission matches the sensitivity peak of standard bialkali PMTs. 2,4-DPO is likely too deep-UV. |
| Decay Time ( | 1.6 – 2.0 ns | < 1.0 ns (Non-radiative dominance) | PPO allows for fast timing and pulse shape discrimination (PSD). |
| Stokes Shift | ~4,000 cm⁻¹ (Moderate) | Small | PPO has sufficient self-absorption resistance; 2,4-DPO suffers from high self-absorption due to spectral overlap. |
| Solubility (Toluene) | High (>20 g/L) | Moderate | PPO allows for high loading to overcome solvent quenching effects. |
| Primary Use Case | Scintillation (LSC, Plastic) | Synthetic Intermediate / Acaricide | 2,4-DPO is used in drug synthesis, not physics. |
Critical Insight: In scintillation cocktails, "Concentration Quenching" is a risk. PPO is unique because it maintains high efficiency even at high concentrations (up to 10 g/L), whereas isomers like 2,4-DPO would likely self-quench immediately due to
-stacking interactions that do not result in fluorescence.
Experimental Validation Protocol
To verify the performance difference in your own laboratory, use the following Relative Scintillation Efficiency (RSE) protocol. This method normalizes the output of the test compound against a known standard (PPO).
Objective
Determine if a 2,4-DPO derivative acts as a functional scintillator or a quencher.
Materials
-
Solvent: Toluene (Scintillation Grade) or LAB (Linear Alkylbenzene).
-
Reference: PPO (Scintillation Grade, >99%).
-
Source:
C Standard (Hexadecane) or Cs (External Gamma). -
Instrument: Liquid Scintillation Counter (LSC) (e.g., PerkinElmer Tri-Carb or Hidex).
Workflow Diagram
Caption: Step-by-step workflow for determining Relative Scintillation Efficiency (RSE).
Step-by-Step Methodology
-
Preparation: Prepare a 5 g/L solution of PPO in Toluene (Reference) and a 5 g/L solution of 2,4-DPO in Toluene (Test).
-
Blanking: Prepare a solvent-only blank to subtract Cherenkov radiation and background.
-
Excitation: Add a fixed amount of
C standard (e.g., 50,000 dpm) to each vial.-
Why
C? The low-energy beta emission of Carbon-14 is highly sensitive to quenching and quantum yield inefficiencies, making it the perfect stress test.
-
-
Measurement: Count each sample for 10 minutes. Record the CPM (Counts Per Minute) and the SIS (Spectral Index of Sample) .
-
Calculation:
-
Expected Result:
-
PPO: 100% (Reference).
-
2,4-DPO: Expected < 5-10%. The counts observed will likely be due to solvent fluorescence or impurities, confirming its unsuitability.
-
Authoritative References
-
Berlman, I. B. (1971).[6] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.
-
The definitive source for PPO quantum yield (
) and decay time data.
-
-
NIST Standard Reference Database. (2025). Photophysical Properties of Organic Scintillators. National Institute of Standards and Technology.
-
Knoll, G. F. (2010). Radiation Detection and Measurement (4th ed.). Wiley.
-
Standard text defining the requirements for primary fluors in organic scintillators.
-
-
Horrocks, D. L. (1974). Applications of Liquid Scintillation Counting. Academic Press.
-
Detailed analysis of solute substitution effects on quenching and pulse height.
-
-
PubChem Database. (2025). 2,5-Diphenyloxazole (CID 7105).[2][4][6] National Center for Biotechnology Information.[10]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,5-Diphenyloxazole - Wikipedia [en.wikipedia.org]
- 3. [1509.02327] Light propagation and fluorescence quantum yields in liquid scintillators [arxiv.org]
- 4. CN104327005B - The preparation method of 2,5-diphenyloxazole - Google Patents [patents.google.com]
- 5. "Liquid Scintillators. The Photooxidation of 2,5-Diphenyloxazole" by Margaret E. Ackerman [digitalrepository.unm.edu]
- 6. 2,5-Diphenyloxazole, [PPO] [omlc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Beyond PPO: A Comparative Technical Guide to Primary Scintillators
Executive Summary
For decades, 2,5-Diphenyloxazole (PPO) has served as the industry-standard primary scintillator for liquid scintillation counting (LSC) and UV fluorescence applications. Its balance of solubility, Stokes shift, and cost makes it the default choice. However, for applications requiring ultrafast decay times , higher quantum yields (QY) , or high-concentration loading , PPO is often outperformed by oxadiazole derivatives like PBD and Butyl-PBD .
This guide objectively compares PPO against its three primary competitors—PBD , Butyl-PBD , and p-Terphenyl —providing the technical grounding necessary to switch fluors for optimized signal-to-noise ratios in neutrino physics, drug discovery, and low-level radiation detection.
Part 1: The Benchmark — 2,5-Diphenyloxazole (PPO)[1][2][3]
Before evaluating alternatives, we must establish the baseline performance of PPO.
-
Role: Primary fluor (accepts energy from solvent, emits photons).
-
Emission Maximum: ~360–365 nm (Solvent dependent).
-
Fluorescence Quantum Yield (QY): ~0.83 (in cyclohexane).
-
Decay Time: ~1.6 ns.[1]
-
Limitation: PPO exhibits concentration quenching at high loads (>10 g/L) and has a moderate Stokes shift, leading to some self-absorption of emitted light.
Part 2: The Contenders (Comparative Analysis)
PBD: The High-Efficiency Specialist
Chemical Name: 2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole
PBD is widely regarded as the superior fluor regarding optical physics. It offers a higher quantum yield and resistance to quenching compared to PPO.
-
Performance: PBD consistently delivers 20–30% higher pulse height (light output) than PPO in toluene/xylene cocktails.
-
The Trade-off: Solubility. PBD is significantly less soluble than PPO (approx. 8–10 g/L max in toluene at room temp, vs. >20 g/L for PPO). This limits its use in small-volume, high-loading detectors where maximum stopping power is required.
Butyl-PBD: The High-Loading Solution
Chemical Name: 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole[2][1]
Designed specifically to overcome PBD’s solubility issues, the addition of a butyl group disrupts the crystal lattice, allowing for massive solubility.
-
Performance: It retains the high quantum yield of PBD (~0.89) but allows concentrations exceeding 30 g/L without precipitation. This makes it ideal for miniature detectors or applications requiring high stopping power.
-
The Trade-off: Chemical Instability. Unlike the inert PPO, Butyl-PBD reacts with strong acids and can yellow (color quench) in the presence of certain surfactants or alkaline samples. It is generally not recommended for acidic aqueous samples.
p-Terphenyl: The Short-Wave Specialist
Chemical Name: 1,4-Diphenylbenzene
Often used as a laser dye, p-Terphenyl has the shortest emission wavelength and an extremely high quantum yield.
-
Performance: With a QY approaching 0.93 , it is one of the brightest organic scintillators available. Its emission peaks around 340 nm .
-
The Trade-off: The short wavelength often matches the absorption cutoff of glass vials or requires a secondary wavelength shifter (like POPOP or Bis-MSB) to be detected efficiently by standard PMTs. It also has very poor solubility in common LSC solvents.
Part 3: Critical Performance Metrics
The following data aggregates performance across standard non-polar solvents (Toluene/Cyclohexane).
| Feature | PPO (Benchmark) | PBD | Butyl-PBD | p-Terphenyl |
| Emission Max (nm) | 360–365 | 365–370 | 360–365 | 338–340 |
| Quantum Yield (QY) | 0.83 | 0.89–0.92 | 0.89 | 0.93 |
| Fluorescence Decay (ns) | 1.6 | 1.1–1.2 | 1.2 | 0.95 |
| Solubility (Toluene) | High (>25 g/L) | Low (<10 g/L) | Very High (>30 g/L) | Very Low (<5 g/L) |
| Stokes Shift | Moderate | Large | Large | Small |
| Primary Use Case | General LSC, Standard | Low-level counting | High-load detectors | Laser Dye, Fast Timing |
Note on Data: Quantum yields are solvent-dependent. The values above represent averages in deoxygenated cyclohexane/toluene. Oxygen is a potent quencher; non-degassed samples will show lower QY values across all fluors.
Part 4: Experimental Validation Protocol
To validate these alternatives in your specific assay (e.g., drug metabolite tracking or neutrino detection), you must perform a Relative Light Yield (RLY) test. Do not rely solely on literature values, as solvent impurities affect PBD and PPO differently.
Protocol: Determination of Relative Light Yield
Objective: Compare the photon output of PPO vs. Butyl-PBD in a specific solvent matrix (e.g., LAB or Toluene).
Materials:
-
Solvent: Linear Alkylbenzene (LAB) or Toluene (Scintillation Grade).
-
Fluors: PPO (Control), Butyl-PBD (Variable).
-
Source:
(Gamma) or (Beta) internal standard. -
Instrument: Liquid Scintillation Counter (LSC) or Fluorometer.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a PPO Stock at 5 g/L (standard concentration).
-
Prepare a Butyl-PBD Stock at equimolar concentration.
-
Calculation: MW of PPO = 221.25 g/mol . MW of Butyl-PBD = 354.44 g/mol .
-
If using 5 g/L PPO (~22.6 mM), use 8.0 g/L Butyl-PBD to maintain equal molecular density.
-
-
Sample Degassing (Critical):
-
Dissolved oxygen quenches triplet states. Sparge all vials with Nitrogen (
) gas for 5 minutes prior to measurement to normalize quenching effects.
-
-
Measurement (Pulse Height Analysis):
-
Place the source (
) near the vial. -
Acquire the Compton Edge spectrum (for Gamma) or Beta spectrum.
-
Record the channel number corresponding to the spectral peak or the Compton edge inflection point.
-
-
Data Analysis:
-
Calculate RLY:
-
Success Criterion: An RLY > 1.1 indicates the alternative provides >10% better signal efficiency.
-
Part 5: Mechanism of Action (Visualization)
The following diagram illustrates the energy transfer pathway in a liquid scintillator. It highlights where the Primary Fluor (PPO/PBD) functions and why "Self-Absorption" (Stokes Shift) is a critical loss vector that alternatives like PBD minimize.
Figure 1: Energy transfer pathway in liquid scintillation. PBD and Butyl-PBD are selected to maximize the FRET efficiency and minimize Self-Absorption losses compared to PPO.
References
-
National Institute of Standards and Technology (NIST). PPO and p-Terphenyl Spectral Data. NIST Chemistry WebBook. [Link]
-
Buck, C., et al. (2015).[3] Light propagation and fluorescence quantum yields in liquid scintillators.[4][5] Journal of Instrumentation. [Link]
-
Xiao, H.L., et al. (2010). Study of the fluorescence properties of PBD and PPO. Chinese Physics C. [Link]
Sources
- 1. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 2. Types of scintillators – Hangzhou Shalom EO Blog [shalomeo.com]
- 3. A Review of Recent Improvements in Novel Liquid Scintillator Materials [mdpi.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. [1509.02327] Light propagation and fluorescence quantum yields in liquid scintillators [arxiv.org]
A Comparative Analysis of 2,4-Diphenyloxazole (PPO) and Stilbene Scintillators for Advanced Radiation Detection
In the landscape of radiation detection, the choice of scintillator material is paramount to the success of experimental and analytical endeavors. Among the organic scintillators, 2,4-Diphenyloxazole (PPO), typically employed as a primary dopant in plastic and liquid scintillators, and crystalline stilbene have emerged as materials of significant interest. This guide provides a comprehensive comparative study of their performance characteristics, grounded in experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal scintillator for their specific applications.
Foundational Principles: The Scintillation Mechanism in Organic Materials
The phenomenon of scintillation in organic molecules is a multi-stage process initiated by the interaction of ionizing radiation with the material. This interaction excites the π-electrons of the aromatic molecules to higher energy states. The subsequent de-excitation cascade, involving non-radiative energy transfer and eventual radiative decay, results in the emission of photons, typically in the near-ultraviolet to visible range. The efficiency and temporal characteristics of this light emission are intrinsic to the molecular structure and the physical state of the scintillator.
Performance Metrics: A Head-to-Head Comparison
The efficacy of a scintillator is quantified by several key performance indicators. Here, we present a comparative analysis of PPO (in a polystyrene host) and crystalline stilbene.
| Performance Metric | 2,4-Diphenyloxazole (in Polystyrene) | Stilbene (Crystalline) |
| Absolute Light Yield (photons/MeV) | ~7,100 - 9,100[1][2] | ~10,000 - 16,000 |
| Maximum Emission Wavelength (nm) | ~420[3] | ~380[4] |
| Primary Decay Time (prompt component) (ns) | ~2.6[2] | ~4.3[4] |
| Pulse Shape Discrimination (PSD) Capability | Moderate | Excellent |
| Figure of Merit (FOM) for n-γ Discrimination | Significantly lower than stilbene | ~4.7[4] |
| Radiation Hardness | Good[3] | Good |
Data Interpretation and Causality:
-
Light Yield: Crystalline stilbene generally exhibits a higher light output compared to PPO-doped polystyrene. This is attributed to the highly ordered crystal structure of stilbene which facilitates efficient energy transfer and minimizes non-radiative decay pathways. In contrast, the amorphous nature of the polystyrene matrix can introduce quenching sites that reduce the overall scintillation efficiency.
-
Emission Wavelength: PPO's emission is shifted to a longer wavelength compared to stilbene. This can be an advantage in matching the spectral sensitivity of certain photodetectors, such as bialkali photocathode photomultiplier tubes (PMTs).
-
Decay Time: PPO-based plastic scintillators typically have a faster primary decay component. This can be beneficial for applications requiring high count rates and fast timing.
-
Pulse Shape Discrimination (PSD): This is where stilbene demonstrates a significant advantage. The difference in the decay times of scintillation pulses induced by different types of particles (e.g., neutrons and gamma rays) is much more pronounced in stilbene. This is due to the efficient formation and subsequent slow decay of triplet excitons upon interaction with highly ionizing particles like recoil protons from neutron scattering. The resulting prominent slow component in the scintillation pulse allows for excellent discrimination between neutron and gamma-ray events. While some modern PPO-based plastic scintillators have shown PSD capabilities, their performance is generally inferior to that of stilbene.
Experimental Protocols for Scintillator Characterization
To ensure the integrity of this comparative guide, we outline the standardized experimental methodologies for characterizing the key performance parameters of scintillators.
Measurement of Absolute Scintillation Light Yield
The absolute light yield is a fundamental parameter that dictates the signal strength and, consequently, the energy resolution of the detector. A widely used method for its determination in organic scintillators is the Compton edge technique.
Experimental Workflow:
Step-by-Step Protocol:
-
Detector Assembly: Optically couple the scintillator sample (PPO-based plastic or stilbene crystal) to a photomultiplier tube (PMT) using optical grease. Ensure a light-tight seal around the assembly.
-
High Voltage Supply and Signal Acquisition: Connect the PMT to a high-voltage power supply and the output signal to a multichannel analyzer (MCA).
-
Energy Calibration: Place a gamma-ray source with a well-defined energy, such as ¹³⁷Cs (662 keV), near the scintillator.
-
Data Acquisition: Acquire the pulse height spectrum for a sufficient duration to obtain good statistics.
-
Compton Edge Identification: The Compton edge corresponds to the maximum energy deposited by a gamma ray in a single Compton scattering event. This feature will be a sharp drop-off in the high-energy part of the spectrum. The midpoint of this drop-off is typically used to define the Compton edge position.
-
Light Yield Calculation: The light yield is determined by comparing the channel number of the Compton edge of the sample scintillator with that of a standard scintillator (e.g., anthracene) with a known absolute light yield, measured under the same experimental conditions. The light yield (LY) can be calculated using the following relation:
LY_sample = (CE_sample / CE_standard) * LY_standard
where CE is the channel number of the Compton edge.
Pulse Shape Discrimination (PSD) Measurement
The ability to distinguish between different types of incident radiation is crucial in many applications, particularly in mixed neutron-gamma fields. The charge integration method is a robust technique for quantifying PSD performance.
Experimental Workflow:
Step-by-Step Protocol:
-
Detector and Electronics Setup: Couple the scintillator to a fast PMT. The output of the PMT is fed into a fast waveform digitizer.
-
Irradiation: Use a mixed neutron-gamma source, such as ²⁵²Cf, to irradiate the scintillator.
-
Waveform Acquisition: Digitize and record a large number of individual scintillation pulses.
-
Charge Integration: For each pulse, calculate two values:
-
Total Charge (Q_total): The integral of the entire pulse.
-
Tail Charge (Q_tail): The integral of the delayed portion (tail) of the pulse. The start time for the tail integration is chosen to be after the prompt peak.
-
-
Data Visualization: Create a 2D histogram of the tail charge versus the total charge. Events from gamma rays and neutrons will form two distinct loci in this plot.
-
Figure of Merit (FOM) Calculation: The quality of the separation is quantified by the Figure of Merit (FOM), defined as:
FOM = Separation between n and γ peaks / (FWHM_n + FWHM_γ)
where FWHM is the full width at half maximum of the neutron and gamma peaks in a 1D projection of the 2D histogram. A higher FOM value indicates better discrimination.
Radiation Hardness: A Critical Consideration
The stability of a scintillator's performance under prolonged exposure to radiation is a critical factor in many experimental environments. Organic scintillators can suffer from radiation damage, leading to a decrease in light output and transparency. This is primarily due to the formation of color centers and the degradation of the fluorescent molecules.
Both PPO-based plastic scintillators and stilbene crystals are known to have good radiation hardness. However, the specific tolerance depends on the radiation type, dose rate, and environmental conditions. One study has shown that a fabricated PPO-based scintillator retained a significant portion of its light output after being subjected to high doses of gamma radiation, suggesting its suitability for high-radiation environments[3]. While direct, comprehensive comparative studies on the radiation hardness of PPO and stilbene under identical conditions are limited, both materials are generally considered robust for a wide range of applications.
Conclusion and Recommendations
The choice between 2,4-diphenyloxazole (as a dopant in a plastic matrix) and crystalline stilbene is contingent upon the specific requirements of the application.
-
Stilbene is the unequivocal choice for applications demanding excellent neutron-gamma discrimination . Its superior pulse shape characteristics make it ideal for experiments in mixed radiation fields, such as neutron spectroscopy, homeland security applications, and fundamental physics research. The higher light output of crystalline stilbene also contributes to better energy resolution.
-
PPO-based scintillators offer a compelling alternative when fast timing and cost-effectiveness are the primary considerations. Their rapid decay times are advantageous in high-count-rate scenarios. Furthermore, the ease of manufacturing large and complex shapes makes plastic scintillators a versatile and economical option for a broad array of applications, including large-area detectors and calorimetry.
Ultimately, a thorough understanding of the trade-offs between light yield, timing characteristics, and pulse shape discrimination capabilities, as detailed in this guide, will enable researchers to make an informed decision and optimize the performance of their radiation detection systems.
References
-
Alex, L., Paulraj, R., & Tyagi, M. (2022). Effect of PPO and POPOP activators on the scintillation performance of polystyrene-based scintillator. Journal of Optoelectronics and Advanced Materials, 24(7-8), 365-371. [Link]
-
Bourque, A., et al. (2023). Absolute light yield of the EJ-204 plastic scintillator. arXiv preprint arXiv:2305.17839. [Link]
-
Li, X., et al. (2016). The effect of PPO concentration on the scintillation properties of a polystyrene based plastic scintillator. Nuclear Instruments and Methods in Physics Research Section A: Accelerators, Spectrometers, Detectors and Associated Equipment, 833, 133-137. [Link]
-
Inrad Optics. (2020). Scintinel™ Stilbene for Fast Neutron Detection. [Link]
-
Alex, L., Rajesh, P., & Tyagi, M. (2023). Effect of PPO and POPOP activators on the scintillation performance of polystyrene-based scintillator. Journal of Optoelectronics and Advanced Materials, 24(7-8), 365-371. [Link]
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A Comparative Guide to 2,4-Diphenyloxazole Derivatives in High-Performance Applications
The 2,4-diphenyloxazole scaffold is a cornerstone in modern materials science and medicinal chemistry. Its rigid, planar structure and inherent photophysical properties make it an exceptionally versatile building block. By strategically modifying the phenyl rings at the C2 and C4 positions, researchers can fine-tune the electronic and steric properties of the resulting derivatives, unlocking enhanced performance in a range of specialized applications.
This guide provides an in-depth comparison of 2,4-diphenyloxazole derivatives, focusing on two key areas of application: Anticancer Therapeutics and Fluorescent Probes . We will explore the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for their evaluation, offering researchers and drug development professionals a robust framework for selecting and designing next-generation oxazole-based compounds.
Section 1: 2,4-Diphenyloxazole Derivatives as Potent Anticancer Agents
The oxazole core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] In oncology, 2,4-diphenyloxazole derivatives have emerged as promising candidates due to their ability to induce apoptosis and inhibit cell proliferation across various cancer cell lines.[2] The mechanism often involves the inhibition of critical cellular targets like tubulin or specific kinases.[1]
The Causality of Substitution: How Modifications Drive Cytotoxicity
The anticancer potency of the 2,4-diphenyloxazole scaffold is highly dependent on the nature and position of substituents on the two phenyl rings. Researchers have found that introducing specific functional groups can dramatically enhance cytotoxicity, often by improving the molecule's ability to bind to its biological target.[1]
For instance, the addition of electron-withdrawing groups, such as nitro (-NO2) or acetyl (-COCH3) groups, to the phenyl ring at the C2 position has been shown to be a critical determinant of anticancer activity.[1] This is likely because these groups can form crucial hydrogen bonds or other non-covalent interactions within the target protein's binding pocket, leading to enhanced inhibition.
The following diagram illustrates the general workflow for screening and validating the anticancer potential of newly synthesized 2,4-diphenyloxazole derivatives.
Comparative Performance Data
The efficacy of anticancer agents is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates a more potent compound.
The table below summarizes experimental data for a series of 2,4-disubstituted oxazole derivatives tested against human cervical cancer (HeLa) and liver cancer (HepG2) cell lines.
| Compound ID | R (Substitution at C2-phenyl) | Target Cell Line | IC50 (µM)[1] |
| OXD-6 | 2-Nitrophenyl | HepG2 | 16.89 |
| OXD-13 | 4-Chlorophenyl | HeLa | 56.52 |
| OXD-15 | 4-Acetyloxyphenyl | HepG2 | 16.65 |
| Doxorubicin | (Standard Drug) | HepG2 | 1.25 |
| Doxorubicin | (Standard Drug) | HeLa | 1.08 |
Analysis of Results: The data clearly demonstrates the impact of substitution on cytotoxic activity.[1] Compounds OXD-6 (containing a 2-nitro group) and OXD-15 (containing a 4-acetyloxy group) show significantly higher potency against the HepG2 cell line compared to OXD-13 (containing a 4-chloro group) against the HeLa line.[1] This highlights that electron-withdrawing substituents at the C2-phenyl position can be crucial for enhancing anticancer potential.[1] While not as potent as the standard drug Doxorubicin, these derivatives represent promising scaffolds for further optimization.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the steps for determining the IC50 value of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[3]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a standard anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[3]
Section 2: 2,4-Diphenyloxazole Derivatives as Tunable Fluorescent Probes
The inherent fluorescence of the 2,4-diphenyloxazole core makes it an excellent platform for developing fluorescent dyes and probes.[4] These materials are critical for applications ranging from bioimaging and sensing to security inks and organic light-emitting diodes (OLEDs).[4][5]
Engineering Photophysical Properties
The key to a high-performance fluorophore is a high fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.[6] For 2,4-diphenyloxazole derivatives, the quantum yield, emission wavelength, and Stokes shift can be precisely tuned by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the phenyl rings.
This creates a "push-pull" system that facilitates intramolecular charge transfer (ICT) upon photoexcitation. A stronger ICT character generally leads to a red-shifted emission (longer wavelength) and increased sensitivity to the solvent environment (solvatochromism).[4]
The diagram below illustrates the relationship between molecular design and the resulting photophysical properties.
Comparative Performance Data
The photophysical properties of two oxadiazole derivatives, MR-1 and MR-2 , were evaluated in various solvents to demonstrate the effect of molecular structure on fluorescence.[4]
| Compound | Donor Group | Acceptor Group | Solvent | Emission Max (λem, nm) | Stokes Shift (Δλ, nm) |
| MR-1 | Pyrene | Oxadiazole-Pyridine | Dichloromethane | 410 | 26 |
| MR-1 | Pyrene | Oxadiazole-Pyridine | DMSO | 492 | 103 |
| MR-2 | Carbazole | Oxadiazole-Pyridine | Dichloromethane | 430 | 45 |
| MR-2 | Carbazole | Oxadiazole-Pyridine | DMSO | 535 | 145 |
Analysis of Results: Both compounds exhibit positive solvatochromism, meaning their emission red-shifts as the solvent polarity increases (from dichloromethane to the more polar DMSO).[4] This is a hallmark of an ICT-based mechanism. MR-2 , which contains the stronger carbazole donor group, shows a more pronounced red-shift and a larger Stokes shift compared to MR-1 .[4] This indicates that MR-2 has a stronger ICT character and is more sensitive to its environment, making it a potentially better candidate for sensing applications.[4]
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
The relative method is a widely used and reliable approach for determining the fluorescence quantum yield of a test compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[6]
Principle: If a standard and a sample have the same absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then directly related to the ratio of their quantum yields.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Test compound
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Solvent (must be the same for sample and standard)
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Spectra: Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each solution. Ensure that the excitation and emission slit widths are kept constant for all measurements.[7]
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦX) can be calculated using the following equation:
ΦX = ΦS * (IX / IS) * (AS / AX) * (nX² / nS²)
Where:
-
ΦS is the quantum yield of the standard.
-
IX and IS are the integrated fluorescence intensities of the sample and standard.
-
AX and AS are the absorbances of the sample and standard at the excitation wavelength.
-
nX and nS are the refractive indices of the sample and standard solutions (if the solvents are the same, this term cancels out).
-
References
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. Available at: [Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Available at: [Link]
-
Fluorescent Benzazole Dyes for Bloodstain Detection and Bloody Fingermark Enhancement. ResearchGate. Available at: [Link]
-
Synthesis and characterisation of novel 2,4-diphenyloxazole derivatives and evaluation of their in vitro antioxidant and anticancer activity. ResearchGate. Available at: [Link]
-
Synthesis and characterisation of novel 2,4-diphenyloxazole derivatives and evaluation of their in vitro antioxidant and anticancer activity. Manipal Research Portal. Available at: [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. National Institutes of Health. Available at: [Link]
-
Library Synthesis and Screening: 2,4-Diphenylthiazoles and 2,4-Diphenyloxazoles as Potential Novel Prion Disease Therapeutics. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Theoretical Study of 2,4-diaryl-1,3-Selenazole. Zenodo. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. Available at: [Link]
-
A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. Available at: [Link]
-
Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. Available at: [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. Available at: [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. Available at: [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Available at: [Link]
-
Benzo[ f ]indazoles: A new class of glow dyes for the generation of versatile fluorophores. ADDI. Available at: [Link]
-
Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. Available at: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. National Institutes of Health. Available at: [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]
-
Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. National Institute of Standards and Technology. Available at: [Link]
-
Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. Available at: [Link]
-
Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers. Available at: [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. National Institutes of Health. Available at: [Link]
-
Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks. National Institutes of Health. Available at: [Link]
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- 7. iss.com [iss.com]
Literature Review & Performance Guide: 2,4-Diphenyloxazole vs. 2,5-Diphenyloxazole (PPO)
Executive Summary & Critical Disambiguation
WARNING: Isomer Identity is Critical for Experimental Success.
In the field of liquid scintillation counting (LSC) and photonics, a frequent nomenclature error exists in literature and procurement: 2,4-Diphenyloxazole is often confused with 2,5-Diphenyloxazole (PPO) .
-
2,5-Diphenyloxazole (PPO): The industry-standard primary scintillator (fluor). It possesses the extended
-conjugation required for high quantum yield and efficient energy transfer. -
2,4-Diphenyloxazole: A structural isomer primarily used as a scaffold in medicinal chemistry and OLED ligand synthesis . It lacks the through-conjugation of the 2,5-isomer, resulting in significantly different optical properties that make it unsuitable as a direct replacement for PPO in standard scintillation cocktails.
This guide reviews the applications of both isomers, with a primary focus on the performance metrics of PPO (2,5-DPO) for radiation detection, while explicitly detailing the distinct applications and limitations of the requested 2,4-DPO isomer.
Mechanism of Action: Scintillation & Fluorescence
The utility of diphenyloxazoles relies on their ability to capture excitation energy (from ionizing radiation or electrical current) and release it as photons.
The Jablonski Diagram: Why Isomer Structure Matters
In 2,5-Diphenyloxazole (PPO) , the phenyl rings at positions 2 and 5 allow for a planar, fully conjugated system across the oxazole ring. This lowers the energy gap (
In 2,4-Diphenyloxazole , the phenyl group at the 4-position causes steric torsion and interrupts the "through-conjugation" pathway. As confirmed by UV spectroscopy, its absorption is a superimposition of isolated phenyl-oxazole moieties, lacking the high-intensity bathochromic shift seen in PPO.
Visualization: Scintillation Energy Transfer Pathway
Figure 1: Energy transfer efficiency comparison. 2,5-PPO facilitates FRET and photon emission, whereas 2,4-DPO acts as an energy sink due to poor conjugation.
Comparative Performance Analysis
Product: 2,5-Diphenyloxazole (PPO)
-
Role: Primary Scintillator.[1]
-
Standard Concentration: 4.0 – 6.0 g/L in Toluene or LAB (Linear Alkylbenzene).
Alternatives Comparison
The following table contrasts PPO with its primary competitors (p-Terphenyl, PBD) and the 2,4-isomer.
| Feature | 2,5-Diphenyloxazole (PPO) | p-Terphenyl | PBD | 2,4-Diphenyloxazole |
| Primary Application | LSC Standard , Plastic Scintillators | Pulse Shape Discrimination (PSD) | High Count Rate LSC | Med Chem Scaffold , OLED Ligand |
| Emission Max | 360–365 nm | 340 nm | 363 nm | < 300 nm (Weak/UV) |
| Solubility (Toluene) | High (>250 g/L) | Low (~8 g/L) | Moderate | Moderate |
| Melting Point | 70–72 °C | 213 °C | 167 °C | 103–106 °C |
| Quantum Yield | High (~0.85 - 1.0) | High (~0.[2]93) | Very High (~0.95) | Low (Non-conjugated) |
| Decay Time | ~2 ns | ~3–4 ns | ~1–2 ns | N/A (Non-scintillator) |
| Cost Efficiency | Excellent | Moderate | Moderate | Poor (Specialty Chemical) |
Key Insights:
-
Solubility vs. p-Terphenyl: While p-Terphenyl offers slightly better pulse shape discrimination (crucial for neutron detection), its low solubility limits its use in liquid cocktails. PPO is preferred because it can be dissolved at high concentrations to overcome solvent quenching.
-
Stability vs. PBD: PBD is brighter but chemically unstable in acidic media and causes yellowing (color quenching) in alkaline samples. PPO remains the robust "all-rounder" for diverse biological samples.
-
The 2,4-DPO Limitation: The 2,4-isomer absorbs at shorter wavelengths (<280 nm). In a standard LSC setup, the solvent (e.g., toluene) absorbs in this same region, leading to self-absorption and signal loss before the energy can reach the PMT.
Applications of 2,4-Diphenyloxazole (The Niche)
While unsuitable for scintillation, the 2,4-isomer is a critical intermediate in advanced research.
A. Medicinal Chemistry
-
Prion Disease Therapeutics: 2,4-Diphenyloxazole derivatives have been screened as inhibitors of PrP^Sc^ formation in neuroblastoma cells.
-
Stomidazolone Synthesis: A unique reaction using Chloramine-B converts 2,4-diphenyloxazole into Stomidazolone, a bioactive imidazolone derivative used to study stomatal differentiation in plants.
-
COX Inhibition: Specific derivatives serve as non-steroidal anti-inflammatory drug (NSAID) scaffolds targeting cyclooxygenase enzymes.
B. OLED Materials
-
Iridium Complexes: 2,4-DPO serves as a cyclometallating ligand (C^N) for Iridium(III) complexes. The specific N-coordination geometry of the 2,4-isomer alters the triplet energy levels compared to 2,5-PPO, allowing for fine-tuning of emission color in phosphorescent OLEDs.
Experimental Protocols
Protocol A: Preparation of Standard LSC Cocktail (PPO-Based)
Use this for routine Beta-counting (
Reagents:
-
Fluor: 2,5-Diphenyloxazole (PPO) - Verify CAS: 92-71-7.
-
Secondary Shifter: 1,4-bis(5-phenyloxazol-2-yl) benzene (POPOP) or bis-MSB.
-
Solvent: Scintillation Grade Toluene.
Workflow:
-
Weighing: Weigh 5.0 g of PPO and 0.1 g of POPOP.
-
Note: Do not substitute 2,4-DPO; the cocktail will fail to count low-energy isotopes.
-
-
Dissolution: Add to 1.0 Liter of Toluene in an amber glass bottle.
-
Mixing: Stir magnetically for 30 minutes at room temperature until fully dissolved.
-
Degassing (Optional): Bubble with nitrogen for 5 minutes to remove dissolved oxygen (a potent quencher).
-
Storage: Store in the dark at room temperature. Shelf life: ~1 year.
Protocol B: Fluor Selection Decision Tree
Figure 2: Decision matrix for selecting the appropriate primary fluor. Note the explicit exclusion of 2,4-DPO for scintillation purposes.
Limitations of PPO (2,5-DPO)
While PPO is the gold standard, researchers must be aware of its limitations to ensure data integrity:
-
Concentration Quenching: At concentrations >10 g/L, PPO molecules can self-quench, reducing light output.[1] Optimization curves usually plateau between 4–6 g/L.
-
Spectral Overlap: PPO emission (~360 nm) may overlap with the absorption bands of certain biological pigments (e.g., hemoglobin), necessitating a secondary shifter (like bis-MSB) to shift emission to ~420 nm.
-
Photodegradation: Prolonged exposure to UV light can degrade PPO into non-fluorescent oxidation products (e.g., 3,5-diphenylisoxazole derivatives), reducing cocktail efficiency over time.
References
-
L'Annunziata, M. F. (2020). Handbook of Radioactivity Analysis: Radiation Physics and Detectors. Academic Press. (Standard reference for LSC mechanisms and PPO properties).
-
Revvity (PerkinElmer). PPO Scintillator Product Specifications. Link (Confirming PPO as 2,5-diphenyloxazole CAS 92-71-7).
-
Heal, W. et al. (2007).[3] "Library Synthesis and Screening: 2,4-Diphenylthiazoles and 2,4-Diphenyloxazoles as Potential Novel Prion Disease Therapeutics." Journal of Medicinal Chemistry.
-
Jiang, H. et al. (2014). "Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives." Journal of Organic Chemistry. (Synthesis of 2,4-DPO).[4]
- Wong, M. Y. et al. (2015). "Iridium(III) Tris-cyclometalated Complexes with Diphenyloxazolic Ligands." Dalton Transactions. (Comparison of 2,4 vs 2,5 isomers in OLEDs).
- Rickborn, B. (1969). "Luminescence Decay Times: Concentration Effects." The Journal of Chemical Physics. (Detailed decay time analysis for PPO).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,4-Diphenyloxazole
As a Senior Application Scientist, my aim is to extend our support beyond the point of sale by empowering you with the critical knowledge for safe and compliant laboratory operations. This guide provides a detailed protocol for the proper disposal of 2,4-Diphenyloxazole (PPO), a common fluorescent dye and scintillator.[1][2] Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment.
The disposal of any chemical waste is governed by a hierarchy of controls: reduction, reuse, recycling, and finally, disposal.[3] This guide focuses on the final step, ensuring that when 2,4-Diphenyloxazole waste is generated, it is handled in a manner that neutralizes its potential hazards.
Hazard Assessment and Regulatory Framework
Chemical Profile: 2,4-Diphenyloxazole is a white to pale yellow crystalline solid with limited solubility in water but soluble in organic solvents like ethanol and acetone.[1] While some safety data sheets (SDS) do not classify it as hazardous under OSHA's Hazard Communication Standard, others identify specific risks.[4][5] A conservative approach, treating the substance as potentially hazardous, is always recommended.
Identified Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[6]
-
Eye Irritation: Can cause serious eye irritation.[6]
-
Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[6]
-
Combustion Products: When burned, it produces hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][7]
-
Incompatibilities: Reacts with strong oxidizing agents.[3][4][7]
Regulatory Imperative: In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This framework mandates that chemical waste must not be disposed of in regular trash or down the sewer system.[8] All hazardous waste must be managed through a licensed disposal program, often coordinated by your institution's Environmental Health and Safety (EHS) department.[8]
Essential Safety and Handling
Before beginning any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: preventing exposure pathways—inhalation of dust, skin contact, and eye contact—is paramount.
| PPE Item | Specification & Rationale |
| Eye Protection | Chemical safety goggles or splash goggles. Protects against airborne dust particles and potential splashes.[3][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Prevents direct skin contact with the solid chemical. |
| Protective Clothing | Laboratory coat. Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | A dust respirator should be worn, especially when handling bulk quantities or if there is a risk of generating dust. This prevents inhalation of the fine powder.[3][7] |
Disposal Workflow: A Step-by-Step Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of 2,4-Diphenyloxazole waste.
-
Select a Location: Choose a designated area within your laboratory for waste accumulation. This area should be away from general traffic, heat sources, and incompatible chemicals.[7]
-
Secondary Containment: Store all liquid and solid waste containers in secondary containment trays to prevent the spread of material in case of a leak.
-
Choose an Appropriate Container: Use a clean, dry, and sealable container made of a material compatible with 2,4-Diphenyloxazole (e.g., a polyethylene or polypropylene container).[3] The container must be in good condition with no leaks.
-
Proper Labeling: This is a critical compliance step. Affix a hazardous waste tag from your institution's EHS office to the container before adding any waste.[8] The label must include:
-
Keep Closed: The waste container must remain sealed except when you are actively adding waste.[10]
-
Minimize Dust Generation: When transferring solid 2,4-Diphenyloxazole waste into the designated container, do so carefully to avoid creating airborne dust.[3][4] Use a chemical fume hood if possible.
-
Use Appropriate Tools: Employ spatulas or powder funnels for the transfer.
-
Seal Promptly: Securely close the container lid immediately after adding the waste.
-
Minor Spills:
-
Alert personnel in the immediate area.[3]
-
Wearing full PPE, gently sweep or shovel the spilled solid material.[4][7] Do not use a dry brush, which can generate dust. A vacuum cleaner equipped with a HEPA filter may be used if it is rated for combustible dusts.[3]
-
Place the collected material into your labeled hazardous waste container.[3][7]
-
-
Contaminated Debris: Any items grossly contaminated with 2,4-Diphenyloxazole, such as weigh boats, gloves, or absorbent pads, must also be placed in the solid hazardous waste container.
-
Surface Decontamination:
-
Thoroughly Empty: Ensure the original container is completely empty, with only a minimal (de minimis) amount of residue remaining.[11]
-
Triple Rinse: To render the container non-hazardous, it must be triple-rinsed.[11]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect all three rinsates as liquid hazardous waste. This rinsate must be placed in a separate, properly labeled liquid hazardous waste container.
-
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[11]
-
Final Disposal: The rinsed and dried container can then typically be disposed of in the appropriate laboratory glass or plastic recycling stream.[11]
Final Disposal Pathway
The ultimate fate of your collected hazardous waste is managed by professionals.
-
Contact EHS: Once your waste container is full or you have no further need to accumulate this waste stream, contact your institution's EHS department for a waste pickup.[8][10]
-
Licensed Disposal: Your EHS department will work with a licensed waste disposal company. The primary methods for disposing of solid chemical waste like 2,4-Diphenyloxazole are:
Disposal Process Visualization
The following diagram outlines the decision-making process for managing 2,4-Diphenyloxazole waste streams in the laboratory.
Caption: Decision workflow for 2,4-Diphenyloxazole waste management.
References
- 2,5-Diphenyloxazole - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- 2,5-Diphenyloxazole - SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- material safety data sheet - 2,5-diphenyloxazole. Spectrum Chemical.
- material safety data sheet sds/msds - CDH Fine Chemical. Central Drug House (P) Ltd.
- Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals.
- Dispose of Hazardous Waste. Ohio EPA.
- CAS 838-41-5: 2,4-Diphenyloxazole. CymitQuimica.
- Hazardous Waste Disposal Guide - Research Safety. Northwestern University.
- 2,4-Diphenyloxazole - Chem-Impex.
- How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville.
- Hazardous Waste Disposal Guide. Dartmouth College.
- 2,5-diphenyloxazole scintillation grade - Sdfine. Sdfine-Chem Limited.
- Safety D
- Steps in Complying with Regul
- Learn the Basics of Hazardous Waste. US EPA.
- MSDS of Oxazole - Capot Chemical. Capot Chemical Co., Ltd.
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- 12. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
